3-Nitrofluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGQKMEAMSUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074976 | |
| Record name | 3-Nitrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold solid; [Acros Organics MSDS] | |
| Record name | 3-Nitrofluoranthene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
892-21-7 | |
| Record name | 3-Nitrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 892-21-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Nitrofluoranthene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. This document details the prevalent synthetic routes, outlines various purification strategies, and presents experimental protocols to assist researchers in obtaining high-purity this compound for their studies.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the electrophilic nitration of fluoranthene.[1][2] This reaction introduces a nitro group onto the fluoranthene backbone. The regioselectivity of the nitration of fluoranthene predominantly yields the 3-nitro isomer due to the electronic properties of the fluoranthene ring system, which direct electrophilic attack to this position.[1] However, the formation of other isomers is possible, necessitating thorough purification of the final product.[1]
General Reaction Scheme: Nitration of Fluoranthene
The nitration of fluoranthene is typically carried out using a nitrating agent, which is a source of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction.[2] A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Reaction:
Fluoranthene + HNO₃/H₂SO₄ → this compound + H₂O
Experimental Protocol: Nitration of Fluoranthene
This protocol is based on established methods for the nitration of polycyclic aromatic hydrocarbons.[1][2]
Materials:
-
Fluoranthene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid or Dichloromethane (solvent)
-
Ice
-
Cold Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve fluoranthene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1) while keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of fluoranthene over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker of ice water. A yellow precipitate of this compound will form.
-
Initial Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.[1]
Factors Influencing Yield and Purity
Several factors can influence the yield and purity of the this compound product:
-
Nitrating Conditions: The concentration and ratio of nitric acid to sulfuric acid are crucial. Insufficiently strong nitrating conditions can lead to low yields.[1]
-
Reaction Temperature: Low temperatures may slow down the reaction, while higher temperatures can lead to the formation of multiple nitrated byproducts and degradation.[1]
-
Reaction Time: The duration of the reaction should be sufficient for complete conversion, as monitored by TLC.[1]
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting material and other nitrofluoranthene isomers. Therefore, rigorous purification is essential to obtain a high-purity product. The most common purification methods are recrystallization and column chromatography.[1]
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[3][4] The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Table 1: Common Solvents for Recrystallization of this compound
| Solvent System | Comments |
| Acetic Acid | Effective for initial crystallization from the reaction mixture.[5] |
| Ethyl Acetate | A good solvent for recrystallization, yielding yellow crystals.[5] |
| Ethanol | Can be used for further purification.[1] |
| Toluene | Suitable for compounds that crystallize well. |
| n-Hexane/Acetone | A common solvent mixture for recrystallization.[6] |
| n-Hexane/Ethyl Acetate | Another effective solvent pair.[6] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] For the purification of this compound, silica gel is a commonly used stationary phase.[1]
Table 2: Typical Conditions for Column Chromatography of this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane). The optimal ratio should be determined by TLC. |
| Elution Mode | Isocratic or Gradient |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Separation of Isomers by High-Performance Liquid Chromatography (HPLC)
The nitration of fluoranthene can produce a mixture of isomers. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation and analysis of these closely related compounds.[8][9] Reversed-phase HPLC with a C18 column is a common method for separating nitro-PAHs.[2]
Table 3: Exemplary HPLC Conditions for Nitrofluoranthene Isomer Separation
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[2] |
| Mobile Phase | Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B)[2] |
| Flow Rate | 0.2-0.4 mL/min[2] |
| Detection | UV or Mass Spectrometry (MS) |
Visualization of Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via nitration of fluoranthene.
Purification Workflow
Caption: General workflows for the purification of this compound.
Conclusion
The synthesis of this compound is readily achieved through the direct nitration of fluoranthene. However, careful control of reaction conditions is necessary to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts. Subsequent purification, primarily through recrystallization and/or column chromatography, is crucial for obtaining a high-purity product suitable for research and development purposes. For challenging separations, particularly of isomers, HPLC offers a powerful analytical and preparative tool. The protocols and data presented in this guide provide a solid foundation for researchers working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. separationmethods.com [separationmethods.com]
- 5. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nacalai.com [nacalai.com]
Unraveling the Environmental Footprint of 3-Nitrofluoranthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental sources, contamination levels, and analytical methodologies pertaining to 3-nitrofluoranthene (3-NF), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (NPAH). Formed as an unintentional byproduct of combustion, 3-NF poses a significant environmental and health concern. This document synthesizes current scientific knowledge to support research, risk assessment, and the development of mitigation strategies.
Primary Environmental Sources of this compound
This compound is not commercially produced but is formed through the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH), during combustion processes.[1] The primary anthropogenic sources are significant contributors to its environmental burden.
Key Emission Sources:
-
Combustion of Fossil Fuels: The incomplete combustion of fossil fuels is a major source of 3-NF. It is directly emitted in the particulate matter of diesel engine exhaust.[1][2] Coal combustion in power plants and for residential heating also contributes to its release into the atmosphere.[2]
-
Biomass Burning: The combustion of wood and other biomass for heating and cooking is a notable source of 3-NF emissions, particularly in residential areas.[2]
-
Industrial Processes: Various high-temperature industrial activities that involve the combustion of organic materials can lead to the formation and emission of this compound.[2]
-
Atmospheric Formation: While primarily a primary pollutant directly emitted from sources, 3-NF can also be formed in the atmosphere through the reaction of its parent compound, fluoranthene, with nitrogen oxides (NOx).[1] However, direct emission, particularly from diesel engines, is considered the more significant pathway for 3-NF compared to some other NPAH isomers that are predominantly formed through secondary atmospheric reactions.[2]
Quantitative Data on Environmental Contamination
Quantitative data on the concentration of this compound in various environmental matrices are crucial for exposure and risk assessment. The following tables summarize available data, highlighting a significant data gap for aqueous environments.
Table 1: Concentration of this compound in Air and Emission Sources
| Environmental Matrix | Location/Source | Concentration Range |
| Air (Particulate Matter) | Urban Areas | pg/m³ to ng/m³ |
| Sapporo, Japan (1989) | 0.004 ng/m³ (as part of dinitrofluoranthenes) | |
| Diesel Exhaust | General | Significantly higher than ambient air |
| Diesel Engine Particulates | 0.013 mg/kg (as part of dinitrofluoranthenes) | |
| Kerosene Heater Emissions | Particulates | 0.14 µg/g (as part of dinitrofluoranthenes) |
Table 2: Concentration of this compound in Soil and Sediment
| Environmental Matrix | Location/Source | Concentration Range |
| Soil | Agricultural Soil | ng/kg to µg/kg |
| Urban Soil (Madrid, Spain) | 1.9–33 µg/kg | |
| Gaswork Soil (Madrid, Spain) | 360–3360 µg/kg | |
| Sediment | River Sediments | Data not readily available for this compound. |
Table 3: Concentration of this compound in Water
| Environmental Matrix | Location/Source | Concentration Range |
| Industrial Wastewater | Potentially present | [Data not available] |
| Surface and Groundwater | Potentially present | [Data not available] |
Note: The lack of specific quantitative values for this compound in water represents a significant data gap in the current scientific literature.
Experimental Protocols for Analysis
Accurate and reproducible methodologies are essential for the analysis of this compound in environmental samples. The following sections detail the key steps involved in sample collection, preparation, and analysis.
Sample Collection and Preparation
-
Air: High-volume air samplers equipped with glass or quartz fiber filters are used to collect particulate matter. The filters are subsequently extracted using solvents such as dichloromethane or toluene.
-
Soil and Sediment: Samples are typically air-dried, sieved to remove large debris, and then extracted. Common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Dichloromethane or a mixture of acetone and hexane are frequently used as extraction solvents.
-
Water: Due to expected low concentrations, large volume water samples are required. Extraction can be performed using liquid-liquid extraction with a solvent like dichloromethane or through solid-phase extraction (SPE) using cartridges packed with a suitable sorbent.
Cleanup of Extracts
Extracts from all environmental matrices often contain interfering compounds that need to be removed before instrumental analysis. This cleanup step is commonly achieved using column chromatography with silica gel or alumina.
Analytical Methods
This is a widely used method for the quantification of this compound, which involves its chemical reduction to the highly fluorescent 3-aminofluoranthene.
Protocol Outline:
-
Extraction and Cleanup: Extract the sample and clean the extract as described in sections 3.1 and 3.2.
-
Reduction: The nitro group of this compound is reduced to an amino group to enhance fluorescence.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for separation.
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for 3-aminofluoranthene.
-
Quantification: An external or internal standard calibration curve is used for quantification.
-
GC-MS offers high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization.
Protocol Outline:
-
Extraction and Cleanup: Follow the procedures outlined in sections 3.1 and 3.2.
-
GC-MS Analysis:
-
Injection: A splitless injection is commonly used to introduce the sample into the GC.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
-
Quantification: Isotope-labeled internal standards are often used for accurate quantification.
-
Signaling Pathways and Environmental Fate
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. Its hydrophobic nature leads to strong sorption to soil and sediment.[2] Biotransformation, particularly through microbial and mammalian metabolism, plays a crucial role in its persistence and potential toxicity.
Fungal Metabolism of this compound
The fungus Cunninghamella elegans has been shown to effectively metabolize this compound, primarily through hydroxylation followed by sulfation, which is considered a detoxification pathway.
References
Unraveling the Genotoxic Threat: A Technical Guide to the Mutagenicity and Carcinogenicity of 3-Nitrofluoranthene
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mutagenic and carcinogenic properties of 3-Nitrofluoranthene (3-NF), a prevalent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental pollutants such as diesel exhaust. This document is intended to serve as a critical resource for professionals in toxicology, pharmacology, and drug development, offering a consolidated reference for risk assessment and mechanistic understanding of this potent genotoxic agent.
Executive Summary
This compound is a well-documented mutagen and carcinogen that requires metabolic activation to exert its genotoxic effects. Its mutagenicity has been extensively demonstrated in bacterial reverse mutation assays (Ames test), where it induces frameshift mutations. Carcinogenicity has been established in animal models, with studies in rats showing the induction of sarcomas and lung tumors. The underlying mechanism of its toxicity involves metabolic transformation into reactive intermediates that form covalent adducts with DNA, primarily with guanine bases, leading to genetic mutations and initiating carcinogenesis.
Mutagenicity
The mutagenic potential of 3-NF and its metabolites has been primarily evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). These studies reveal that 3-NF is a potent frameshift mutagen.
Quantitative Mutagenicity Data
The mutagenic potency of 3-NF and its hydroxylated metabolites varies depending on the bacterial strain and the specific metabolite. The data consistently show that metabolic activation is a key determinant of mutagenic activity.
| Compound | S. typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference(s) |
| This compound | TA98 | ~1000 | [1][2] |
| 3-Nitrofluoranthen-8-ol | TA98 | ~1000 | [1] |
| 3-Nitrofluoranthen-6-ol | TA98 | ~100 | [1] |
| 3-Nitrofluoranthen-9-ol | TA98 | ~100 | [1] |
| This compound | TA100 | Mutagenic | [1] |
| 3-Nitrofluoranthen-8-ol | TA100 | Mutagenic | [1] |
| This compound | TA98NR | Less dependent on classical nitroreductase | [1] |
| 3-Nitrofluoranthen-8-ol | TA98NR | Less dependent on classical nitroreductase | [1] |
| This compound | TA98/1,8DNP6 | Dependent on O-esterificase | [1] |
| 3-Nitrofluoranthen-8-ol | TA98/1,8DNP6 | Dependent on O-esterificase | [1] |
| This compound | TA100NR | Not mutagenic | [1] |
| This compound | TA100-Tn5-1,8DNP1012 | Not mutagenic | [1] |
Experimental Protocol: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. The following protocol is a generalized procedure based on methodologies used in the cited studies.[3][4][5]
Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100, TA98NR, TA98/1,8DNP6)
-
Test compound (this compound or its metabolites)
-
S9 fraction from induced rat liver (for metabolic activation)
-
Cofactors for S9 mix (e.g., NADP+, G6P)
-
Molten top agar supplemented with trace amounts of histidine and biotin
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium strains.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction and cofactors immediately before use. For assays without metabolic activation, a buffer is used in place of the S9 mix.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Carcinogenicity
Animal studies have provided direct evidence of the carcinogenic potential of this compound. These studies are crucial for understanding its risk to human health.
Quantitative Carcinogenicity Data
Studies in F344 rats have demonstrated the carcinogenicity of 3-NF, particularly its ability to induce tumors at the site of administration and in the lungs.
| Species/Strain | Route of Administration | Dose | Observation Period | Tumor Type | Incidence | Reference(s) |
| Male F344/DuCrj Rats | Subcutaneous injection | 0.2 mg/rat (total dose over 15 injections) | Up to 377 days | Sarcomas (mainly malignant fibrous histiocytomas) | 4/10 (40%) | [6] |
| Male F344 Rats | Intrapulmonary implantation | 1000 µg | 100 weeks | Lung tumors | 1/20 (5%) | [7] |
Experimental Protocol: Rodent Carcinogenicity Study
The following is a generalized protocol for a long-term carcinogenicity study in rats, based on the methodologies from the cited literature.[6][7]
Objective: To evaluate the carcinogenic potential of a test substance following chronic exposure in a rodent model.
Animals: Male F344 rats are commonly used for their well-characterized background tumor rates.
Test Substance Administration:
-
Subcutaneous Injection: The test substance is dissolved or suspended in a suitable vehicle (e.g., tricaprylin) and injected subcutaneously at specified intervals and doses.
-
Intrapulmonary Implantation: The test substance is mixed with a carrier like beeswax-tricaprylin and surgically implanted into the lung.
Experimental Groups:
-
A control group receiving the vehicle only.
-
One or more dose groups receiving the test substance.
Duration: Typically, animals are observed for a significant portion of their lifespan (e.g., 100 weeks or until morbidity).
Endpoints:
-
Clinical observations for signs of toxicity and tumor development.
-
Body weight and food consumption measurements.
-
Complete necropsy at the end of the study.
-
Histopathological examination of all major organs and any observed lesions.
Data Analysis: Statistical analysis of tumor incidence in the treated groups compared to the control group.
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxicity of 3-NF is not direct; it requires metabolic activation to form electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.[8]
The metabolic activation of 3-NF can proceed through two main pathways: nitroreduction and ring oxidation.[8][9]
-
Nitroreduction: The nitro group of 3-NF is reduced by nitroreductase enzymes to a nitroso intermediate, then to a N-hydroxylamino derivative. This N-hydroxylamino metabolite can be further activated by O-esterification (e.g., O-acetylation or O-sulfonation) to form a highly reactive nitrenium ion that readily attacks DNA.[10]
-
Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic rings of 3-NF to form phenolic metabolites, such as 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol.[9] These hydroxylated metabolites can also undergo nitroreduction and subsequent activation.
The major DNA adduct formed from 3-NF has been identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene.[8] This adduct is a result of the nitroreduction pathway.
Conclusion
The data presented in this technical guide unequivocally establish this compound as a potent mutagen and carcinogen. Its genotoxicity is mediated through metabolic activation to reactive species that form DNA adducts, leading to mutations and the initiation of cancer. A thorough understanding of these mechanisms is essential for the risk assessment of environmental and occupational exposures to nitro-PAHs and for the development of potential strategies for prevention and intervention. Further research into the specific human enzymes involved in the metabolic activation of 3-NF is warranted to better characterize individual susceptibility.
References
- 1. Mutagenicity of the phenolic microsomal metabolites of this compound and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Toxicological Profile of 3-Nitrofluoranthene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (PAH), is an environmental pollutant of significant toxicological concern, primarily found in diesel exhaust and ambient air pollution. Its presence in the environment necessitates a thorough understanding of its toxicological profile and that of its metabolites to assess potential risks to human health. This technical guide provides a comprehensive overview of the metabolism, genotoxicity, carcinogenicity, and cellular effects of this compound and its key metabolites. Quantitative toxicological data are summarized, detailed experimental protocols for key studies are provided, and cellular signaling pathways implicated in its toxicity are visualized to offer a complete resource for researchers and professionals in toxicology and drug development.
Introduction
This compound is formed by the nitration of fluoranthene and is a potent mutagen and carcinogen in experimental animals.[1] Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. This guide delves into the complex toxicological profile of 3-NF and its metabolites, providing a foundational understanding for further research and risk assessment.
Metabolism of this compound
The metabolism of this compound is a critical determinant of its toxicity, involving a series of enzymatic reactions that can lead to either detoxification or metabolic activation.
Phase I Metabolism: Oxidation and Reduction
The initial metabolic transformation of 3-NF is primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily.[2] This process, known as ring oxidation, results in the formation of several phenolic metabolites. Concurrently, the nitro group of 3-NF can be reduced by nitroreductases to form 3-aminofluoranthene (3-AF).
Key Metabolites Identified:
-
Phenolic Metabolites: In vitro studies using liver microsomes from various species have identified several hydroxylated metabolites, with 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol being prominent products in rats and mice.[3] In contrast, guinea pig liver microsomes preferentially produce 3-nitrofluoranthen-6-ol, highlighting species-specific differences in metabolism.[3]
-
Amino Metabolites: The reduction of the nitro group leads to the formation of 3-aminofluoranthene. This metabolite is a key intermediate in the formation of DNA adducts.
-
Acetylated Metabolites: Further metabolism can lead to the formation of acetamide derivatives.[4]
Phase II Metabolism: Conjugation
The phenolic and amino metabolites of 3-NF can undergo Phase II conjugation reactions, which generally lead to more water-soluble and readily excretable compounds. Fungal metabolism of 3-NF has been shown to produce sulfate conjugates of 8- and 9-hydroxy-3-nitrofluoranthene, which may represent a detoxification pathway.[1][5] In rats, metabolites are extensively conjugated, as evidenced by their hydrophilic nature in urine before hydrolysis.[4]
Diagram of this compound Metabolism
Caption: Metabolic pathways of this compound.
Quantitative Toxicological Data
A comprehensive understanding of the toxicity of 3-NF and its metabolites requires quantitative data from various toxicological endpoints.
Table 1: Acute and Subchronic Toxicity of this compound and Metabolites
| Compound | Test Species | Route | Parameter | Value | Reference |
| This compound | Data not available | - | LD50 | - | - |
| This compound | Data not available | - | NOAEL | - | - |
| 3-Aminofluoranthene | - | Oral | GHS Classification | Harmful if swallowed | [6] |
Table 2: Mutagenicity of this compound and its Phenolic Metabolites in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | TA98 | Without | ~1000 | [2] |
| 3-Nitrofluoranthen-8-ol | TA98 | Without | ~1000 | [2] |
| 3-Nitrofluoranthen-6-ol | TA98 | Without | ~100 | [2] |
| 3-Nitrofluoranthen-9-ol | TA98 | Without | ~100 | [2] |
| This compound | TA100 | Without | Mutagenic | [2] |
| 3-Nitrofluoranthen-8-ol | TA100 | Without | Mutagenic | [2] |
| 3-Nitrofluoranthen-6-ol | TA100 | Without | Considerably less mutagenic | [2] |
| 3-Nitrofluoranthen-9-ol | TA100 | Without | Considerably less mutagenic | [2] |
Genotoxicity and Carcinogenicity
This compound is a well-established genotoxic agent and an animal carcinogen.
DNA Adduct Formation
The genotoxicity of 3-NF is primarily attributed to the formation of covalent DNA adducts. The metabolic reduction of 3-NF to 3-aminofluoranthene is a critical step, leading to the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene. This adduct is formed when the reactive metabolite binds to the C8 position of guanine in DNA.
Carcinogenicity
Animal studies have demonstrated the carcinogenic potential of this compound.[7] However, the International Agency for Research on Cancer (IARC) has classified 3-NF as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and a lack of data in humans.[8]
Cellular Effects and Signaling Pathways
This compound induces a range of cellular effects, including programmed cell death (apoptosis) and regulated necrosis (necroptosis), through the activation of specific signaling pathways.
Induction of Apoptosis and Necroptosis
Studies have shown that 3-NF can induce both apoptosis and necroptosis in Hepa1c1c7 cells.[6][9] The apoptotic pathway is characterized by the activation of initiator caspases-8 and -9, leading to the activation of the executioner caspase-3.[2] The necroptotic pathway is, in part, dependent on the receptor-interacting protein 1 (RIP1) kinase.[2]
DNA Damage Response
3-NF induces DNA damage, which triggers the activation of the DNA damage response (DDR) pathway. This involves the phosphorylation of checkpoint kinase 1 (CHK1) and the histone variant H2AX.[10] The activation of the DDR can lead to cell cycle arrest and apoptosis, with the tumor suppressor protein p53 playing a role in this process.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound exposure leads to the phosphorylation and activation of all three major MAPK families: ERK1/2, JNK, and p38.[6]
-
ERK1/2 and JNK: Inhibition of these pathways reduces both apoptotic and necrotic cell death.[6]
-
p38 MAPK: Inhibition of p38 specifically reduces necrotic cell death, suggesting a key role for this pathway in regulating necroptosis.[6]
Diagram of 3-NF Induced Cell Death Pathways
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mutagenicity of the phenolic microsomal metabolites of this compound and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic oral toxicity of fluoranthene in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic activities of selected nitrofluoranthene derivatives in Salmonella typhimurium strains TA98, TA98NR and TA98/1,8-DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminofluoranthene | C16H11N | CID 17599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imperialpools.com [imperialpools.com]
- 8. Mediators of necroptosis: from cell death to metabolic regulation | EMBO Molecular Medicine [link.springer.com]
- 9. Comparative mutagenicity of nitrofluoranthenes in Salmonella typhimurium TA98, TA98NR, and TA98/1,8DNP sub 6 (Journal Article) | OSTI.GOV [osti.gov]
- 10. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitrofluoranthene in Diesel Exhaust and Air Particulates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. Found in diesel engine exhaust and ambient air particulates, this compound is a product of incomplete combustion and atmospheric reactions.[1] This document details its presence in various environmental matrices, outlines the methodologies for its detection and quantification, and explores its formation pathways.
Quantitative Data on this compound Concentrations
The concentration of this compound in diesel exhaust and air particulates is highly variable, depending on factors such as engine type, fuel composition, operating conditions, and the characteristics of the sampling location. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Concentration of this compound and Related Compounds in Diesel Exhaust Particulate Matter
| Engine/Vehicle Type | Fuel/Operating Conditions | This compound Concentration (ng/g of particulate) | Other Nitro-PAHs Detected | Reference |
| Diesel Engine | Not Specified | 13 (as 3,9-dinitrofluoranthene) | - | [2] |
| Diesel Engine | Not Specified | 28 (as 3,7-dinitrofluoranthene) | - | [3] |
| Diesel Engine | Not Specified | Up to 6600 (as 3-nitrobenzanthrone) | - | [4] |
Table 2: Concentration of this compound and Related Compounds in Air Particulate Matter
| Location | Particle Size | This compound Concentration | Other Nitro-PAHs Detected (Concentration) | Reference |
| Sapporo, Japan | Not Specified | 4 ng/m³ (as 3,9-dinitrofluoranthene) | - | [2] |
| Urban Location | Not Specified | 1 to 100 pg/m³ | - | [5] |
| Urban and Semi-rural Areas | Ambient Particles | Up to >11.5 pg/m³ (as 3-nitrobenzanthrone) | - | [4] |
| Workplaces with high diesel emissions | Ambient Air | Up to >80 pg/m³ (as 3-nitrobenzanthrone) | - | [4] |
| Mexico City | PM2.5 | 34.37 ng/mg (total PAHs) | Acenaphthylene, Phenanthrene | [6] |
Experimental Protocols
The accurate quantification of this compound in environmental samples requires robust and sensitive analytical methodologies. The following sections detail the key steps involved in the analysis of this compound from diesel exhaust and air particulates.
Sample Collection
-
Diesel Exhaust Particulates: Particulate matter from diesel exhaust is typically collected on filters, such as silica fiber filters, through which a known volume of exhaust gas is passed.[2][3]
-
Air Particulates: High-volume air samplers are used to collect ambient air particulates on filters.[6] The sampling duration can range from hours to days, depending on the expected concentration levels.
Sample Extraction
A common and effective method for extracting nitro-PAHs from particulate matter is Soxhlet extraction .
-
Preparation: The filter sample containing the particulate matter is placed in a cellulose extraction thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent, such as dichloromethane, is used for extraction.[2][3] The extraction is typically run for several hours to ensure complete transfer of the analytes from the sample matrix to the solvent.
-
Concentration: After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator or a gentle stream of nitrogen gas to a smaller volume.
Accelerated Solvent Extraction (ASE) is a more modern and faster alternative to Soxhlet extraction, using elevated temperature and pressure to reduce extraction time and solvent consumption.
Cleanup and Fractionation
Crude extracts from environmental samples often contain a complex mixture of compounds that can interfere with the analysis of this compound. Therefore, a cleanup step is essential. Silica gel column chromatography is a widely used technique for this purpose.
-
Column Preparation: A glass column is packed with activated silica gel.
-
Elution: The concentrated extract is loaded onto the column. A series of solvents with increasing polarity are then passed through the column to separate the compounds based on their affinity for the silica gel. For example, a common elution scheme involves sequential elution with hexane, a hexane-benzene mixture, benzene, a benzene-methanol mixture, and finally methanol.[2][3]
-
Fraction Collection: The different fractions are collected separately. The fraction containing the nitro-PAHs, including this compound, is then further concentrated for analysis.
Analytical Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of this compound.
-
Gas Chromatography (GC):
-
Column: A capillary column, such as a DB-5MS, is typically used for separation.
-
Injection: A splitless injection mode is often employed for trace analysis.
-
Temperature Program: The oven temperature is programmed to ramp up gradually to achieve optimal separation of the different nitro-PAH isomers. A typical program might start at a lower temperature (e.g., 70°C) and increase to a higher temperature (e.g., 310°C) at a controlled rate.[5]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is used. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. For this compound (molecular weight 247 g/mol ), the molecular ion (m/z 247) and fragment ions resulting from the loss of NO (m/z 217) and NO2 (m/z 201) are typically monitored.[1][5]
-
Tandem Mass Spectrometry (MS/MS): For even greater selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized.[5]
-
Formation Pathways and Signaling
This compound is formed through two primary pathways: during the combustion process in diesel engines and through atmospheric reactions of its parent polycyclic aromatic hydrocarbon (PAH), fluoranthene.
In-Cylinder Formation in Diesel Engines
The formation of nitro-PAHs during diesel combustion is a complex process that occurs under high temperature and pressure. It is generally accepted that the process involves the following key steps:
-
Formation of PAHs: Incomplete combustion of the diesel fuel leads to the formation of PAHs, including fluoranthene.[7]
-
Nitration: In the presence of nitrogen oxides (NOx), which are also formed during combustion, the parent PAHs can undergo nitration reactions to form nitro-PAHs.[8] The exact mechanisms and conditions that favor the formation of this compound specifically are still an area of active research.
Atmospheric Formation
Fluoranthene present in the atmosphere, primarily from combustion sources, can undergo gas-phase reactions with atmospheric oxidants to form this compound and other nitro-isomers. The primary radical initiators for these reactions are the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.[9][10]
The reaction with the OH radical proceeds via the addition of OH to the fluoranthene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent loss of a water molecule.[9]
The reaction with the NO₃ radical involves the addition of the radical to the fluoranthene molecule, followed by the loss of a hydrogen atom to form 2-nitrofluoranthene.
Visualizations
Atmospheric Formation of 2-Nitrofluoranthene
Caption: Atmospheric formation pathways of 2-nitrofluoranthene.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,7-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Variation in the Composition and In Vitro Proinflammatory Effect of Urban Particulate Matter from Different Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emission Formation in Diesel Engines [dieselnet.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Spectral Properties of 3-Nitrofluoranthene: A Technical Guide for Researchers
An In-depth Analysis Utilizing NMR and UV-Vis Spectroscopy
This technical guide provides a comprehensive overview of the spectral properties of 3-Nitrofluoranthene, a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH). For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of such compounds is paramount for identification, quantification, and structure-activity relationship studies. This document details Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data, outlines rigorous experimental protocols, and presents visual workflows to facilitate a deeper understanding of the analytical processes involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The following tables summarize the reported NMR data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-1 | 8.25 |
| H-2 | 8.15 |
| H-4 | 9.05 |
| H-5 | 8.00 |
| H-6 | 7.80 |
| H-7 | 7.65 |
| H-8 | 7.95 |
| H-9 | 7.90 |
| H-10 | 7.70 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 | 125.0 |
| 2 | 121.6 |
| 3a | 123.1 |
| 4 | 118.4 |
| 5 | 122.2 |
| 6 | 127.6 |
| 6a | 132.0 |
| 7 | 128.7 |
| 8 | 130.0 |
| 9 | 144.2 |
| 10 | 127.6 |
Solvent: Not specified in the provided abstract.[1] 2D NMR methods like HMQC were used for peak assignment.[2]
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the reproducibility and accuracy of NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Instrumentation and Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to a range of 0-12 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to approximately 0-220 ppm.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like those in PAHs and their derivatives.
Data Presentation: UV-Vis Absorption Maxima
The absorption maxima (λmax) indicate the wavelengths at which the compound absorbs light most strongly. The introduction of a nitro group to the fluoranthene moiety results in a bathochromic shift (a shift to longer wavelengths).[1][2]
Table 3: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Notes |
| Not Specified | 340 | A second λmax is observed, with the absorption band extending to 450 nm. This is characteristic of the extended conjugation due to the nitro group.[3] |
Note: The UV-Vis spectrum is highly sensitive to the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a high-purity, UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.
-
Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.
-
The final concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
2. Instrumentation and Data Acquisition:
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in their respective holders in the instrument.
-
Record the baseline spectrum with the blank.
-
Acquire the absorption spectrum of the sample over a specified wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between the molecular structure and its spectral properties.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Caption: Structure-Property Relationship of this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthene in Air Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. It is formed from the atmospheric nitration of fluoranthene, a common product of incomplete combustion of organic materials, and is also directly emitted from sources such as diesel exhaust.[1][2] Given its mutagenic and potential carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring its presence in ambient air to assess human exposure and environmental impact. These application notes provide detailed protocols for the collection, extraction, and analysis of this compound in airborne particulate matter.
Analytical Methodologies Overview
The primary analytical techniques for the determination of this compound in air samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity, allowing for direct analysis of complex sample extracts with minimal cleanup.[3] HPLC with post-column reduction and fluorescence detection provides an alternative sensitive method for the analysis of NPAHs.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of nitro-PAHs, including this compound, in air samples using various analytical methods.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS/MS (MRM) | This compound | Air Particulate Extract | ~1-5 pg on column | Not Reported | Not Reported | [3] |
| HPLC-Fluorescence | This compound | Particulate Matter | 0.06 - 1.25 µg/L (in solution) | Not Reported | Not Reported | [4] |
| GC-EI-MS/MS | General PAHs | Particulate Matter | 0.001 - 0.276 ng/m³ | Not Reported | 79.3 - 109.8% | [5][6] |
Experimental Protocols
Protocol 1: Sample Collection
This protocol describes the collection of airborne particulate matter for this compound analysis using a high-volume air sampler.
Materials:
-
High-volume air sampler
-
Glass fiber filters
-
Polyurethane foam (PUF) cartridges (optional, for vapor phase)
-
Clean, labeled containers for sample transport
Procedure:
-
Prior to use, clean the glass fiber filters by baking at 600°C for five hours to remove any organic contaminants.[7]
-
Assemble the high-volume sampler with a clean glass fiber filter. A PUF cartridge can be placed downstream of the filter to collect vapor-phase compounds.[3]
-
Position the sampler at the desired sampling location.
-
Operate the sampler for a 24-hour period at a flow rate of approximately 0.9 m³/minute, sampling a total volume of around 1,000-1,300 m³ of air.[3]
-
After sampling, carefully remove the filter and PUF cartridge (if used) and place them in separate, labeled, clean containers.
-
Record the total volume of air sampled.
-
Store the samples at -20°C until extraction to minimize degradation of the target analytes.
Protocol 2: Sample Extraction using Soxhlet Apparatus
This protocol details the extraction of this compound from collected air filters using a Soxhlet apparatus.[3][7]
Materials:
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Dichloromethane (DCM), HPLC grade
-
Toluene, HPLC grade
-
Rotary evaporator
-
Concentrator tube
Procedure:
-
Place the glass fiber filter (and the PUF cartridge, if used) into an extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 300 mL of dichloromethane to the round-bottom flask of the Soxhlet apparatus.
-
Extract the sample for 18 hours at a rate of at least 3 cycles per hour.[7]
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Transfer the concentrated extract to a concentrator tube and further reduce the volume to 1 mL under a gentle stream of nitrogen. During this step, perform a solvent exchange to toluene.[3]
-
The resulting extract is now ready for analysis or further cleanup if necessary. For GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, additional cleanup may not be required due to the high selectivity of the technique.[3]
Protocol 3: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol outlines the instrumental analysis of the sample extract for this compound using a triple quadrupole GC-MS system.[3]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 7000A Triple Quadrupole GC/MS (or equivalent)
-
Column: TG-5ms capillary column or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound:
-
Precursor Ion (m/z): 247
-
Product Ions (m/z): 201, 217[3]
Procedure:
-
Prepare a series of calibration standards of this compound in toluene, ranging from 5 to 50 pg/µL.[3]
-
Inject 1 µL of the calibration standards and the prepared sample extracts into the GC-MS/MS system.
-
Acquire data in MRM mode using the specified transitions.
-
Identify and quantify this compound in the samples by comparing the retention time and the ratio of the quantifier and qualifier ion transitions to those of the authentic standard.
Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol describes the analysis of this compound using HPLC with online post-column reduction and fluorescence detection.[4]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a fluorescence detector
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and acetonitrile (or methanol), both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Post-Column Reduction: A reduction column packed with Pt-Al₂O₃ maintained at 90°C is used to convert the non-fluorescent nitro-PAHs to their highly fluorescent amino-PAH derivatives.[4]
-
Fluorescence Detector: Wavelengths are optimized for the specific amino-fluoranthene derivative.
Procedure:
-
Prepare calibration standards of this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the standards and sample extracts into the HPLC system.
-
The separated this compound is passed through the heated reduction column where it is converted to 3-aminofluoranthene.
-
The 3-aminofluoranthene is then detected by the fluorescence detector.
-
Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for the analysis of this compound in air samples.
Caption: Logical workflow for GC-MS/MS analysis of this compound.
Caption: Logical workflow for HPLC-Fluorescence analysis of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
Application Note: Quantification of 3-Nitrofluoranthene using HPLC with Fluorescence Detection
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its mutagenic and carcinogenic properties. It is formed during combustion processes and is found in environmental matrices such as air, water, and soil. Accurate and sensitive quantification of this compound is crucial for environmental monitoring and risk assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the determination of this compound. The method involves a derivatization step to convert the non-fluorescent this compound into a highly fluorescent derivative, enabling sensitive and selective quantification.
Principle
Direct fluorescence detection of this compound is not feasible due to its native non-fluorescent nature. This method utilizes a chemical reduction of the nitro group to a fluorescent amino group. The derivatized 3-Aminofluoranthene can then be readily separated by reversed-phase HPLC and sensitively detected by a fluorescence detector.[1]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
-
-
Columns and Consumables:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
This compound analytical standard
-
Dichloromethane (for extraction)
-
Experimental Protocols
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for calibration.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for soil and aqueous samples.
Protocol 1: Soil Sample Preparation using Sonication and Derivatization [1]
-
Weigh 0.5 g of the soil sample into a centrifuge tube.
-
Add 8 mL of dichloromethane and sonicate for 15 minutes. Repeat the sonication step.
-
Combine the extracts and concentrate them to approximately 1 mL under a gentle stream of nitrogen.
-
Exchange the solvent to methanol.
-
Derivatization:
-
To the 1 mL methanolic extract, add 0.5 mL of a 0.05% aqueous solution of CuCl₂.
-
Add 50 mg of NaBH₄.
-
Allow the reaction to proceed to reduce this compound to 3-Aminofluoranthene.
-
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Soil Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach for extracting a wide range of analytes from complex matrices.[2][3][4]
-
Weigh 5 g of sieved soil into a 50 mL centrifuge tube.[4]
-
Add 5 mL of water and shake.[4]
-
Add 10 mL of acetonitrile and shake vigorously.[4]
-
Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride) and shake vigorously for 1 minute.[4][5]
-
Centrifuge the tube.
-
Take an aliquot of the acetonitrile supernatant for the derivatization step as described in Protocol 1, step 5.
-
A dispersive solid-phase extraction (dSPE) cleanup step can be incorporated after centrifugation and before derivatization for cleaner extracts. This typically involves transferring the supernatant to a tube containing a sorbent like PSA (primary secondary amine) to remove interferences.
Protocol 3: Aqueous Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.
-
Concentrate the eluate and proceed with the derivatization step as described in Protocol 1, step 5.
HPLC-Fluorescence Detection Conditions
The following HPLC conditions are recommended for the separation and detection of the derivatized this compound (3-Aminofluoranthene).
| Parameter | Setting |
| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 1% acetic acidB: Acetonitrile |
| Gradient | Start with 50% B, increase to 100% B in 12 minutes, hold for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 37°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 244 nmEmission: 528 nm |
Table 1: HPLC-FLD Method Parameters.[1]
Data Presentation
The following table summarizes the quantitative data and validation parameters for the HPLC-fluorescence method for this compound. The data is based on the derivatization method.[1]
| Parameter | Value |
| Linearity Range | 2.0–500 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.60 µg/L |
| Recovery | 70.1% - 85.6% |
| Precision (RSD) | < 10.0% |
Table 2: Quantitative Data and Method Validation Parameters.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. youtube.com [youtube.com]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 3-Nitrofluoranthene metabolites
Application Note: Quantification of 3-Nitrofluoranthene Metabolites using LC-MS/MS
Introduction
This compound (3-NF) is a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other environmental sources.[1][2] Its toxicity is closely linked to its metabolic activation into reactive intermediates that can form DNA adducts.[3][4] The primary metabolic pathways involve nitroreduction and ring oxidation, leading to various metabolites, including hydroxylated and conjugated derivatives.[2][3][5] Key metabolites identified in mammalian and fungal systems include 3-nitrofluoranthen-6-ol, 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol, and their subsequent sulfate or glucuronide conjugates.[2][6][7]
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of major this compound metabolites in biological matrices. This methodology is crucial for researchers in toxicology, drug development, and environmental health for assessing exposure and understanding the metabolic fate of this potent environmental contaminant.
Biological Relevance
The metabolism of this compound is a critical determinant of its genotoxic effects.[2] Ring hydroxylation, primarily at the 8- and 9-positions in rats and mice, is mediated by cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily.[2] These phenolic metabolites can be further conjugated with sulfate or glucuronic acid for excretion.[6][7] An alternative pathway involves the reduction of the nitro group to form amino derivatives, which can also lead to reactive species that bind to DNA.[3] The ability to accurately quantify these metabolites provides insight into the specific metabolic pathways active in different species and tissues, aiding in risk assessment and the development of potential biomarkers of exposure.
Quantitative Data Summary
The following tables summarize the typical performance characteristics and method validation parameters for the LC-MS/MS analysis of this compound metabolites. These values are representative and may vary depending on the specific instrumentation, biological matrix, and protocol modifications.
Table 1: Typical LC-MS/MS Method Validation Parameters for this compound Metabolites. [8]
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1.5 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
Table 2: Illustrative Multiple Reaction Monitoring (MRM) Transitions for Key Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Nitrofluoranthen-8-ol | 262.1 | 216.1 | 25 |
| 3-Nitrofluoranthen-9-ol | 262.1 | 216.1 | 25 |
| This compound-8-sulfate | 342.0 | 262.1 | 30 |
| This compound-9-sulfate | 342.0 | 262.1 | 30 |
| 3-Aminofluoranthene | 218.2 | 201.2 | 28 |
| ¹³C₆-3-Nitrofluoranthen-9-ol (IS) | 268.1 | 222.1 | 25 |
Note: Ionization mode is typically negative ESI for hydroxylated and sulfated metabolites and positive ESI for amino metabolites. Precursor/product ions and collision energies should be optimized for the specific instrument used.
Diagrams and Visualizations
Caption: Metabolic activation pathways of this compound.
Caption: LC-MS/MS experimental workflow for metabolite analysis.
Detailed Experimental Protocols
Protocol 1: Analysis of 3-NF Metabolites in Urine
This protocol details the extraction and analysis of 3-NF metabolites from urine samples, focusing on deconjugation followed by enrichment.
1. Materials and Reagents
-
Urine samples, stored at -80°C
-
Internal Standard (IS) solution (e.g., ¹³C-labeled 3-Nitrofluoranthen-9-ol)
-
β-glucuronidase/sulfatase from Helix pomatia
-
0.2 M Sodium Acetate Buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)[8]
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Thaw urine samples to room temperature.
-
To 1 mL of urine in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 500 units of β-glucuronidase/sulfatase enzyme solution.[8]
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of metabolites.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[8]
-
Load the entire hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[8]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol into a clean collection tube.[8]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Solvent A, 10% Solvent B).
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5][8]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-12 min: Ramp to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 10% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive switching, or separate runs.[8]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) using analyte-specific transitions (see Table 2).[8]
Protocol 2: In Vitro Metabolism with Liver Microsomes
This protocol is for assessing the formation of metabolites from 3-NF using liver microsomal fractions.[9]
1. Materials and Reagents
-
Liver microsomes (e.g., from rat, mouse, or human)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Ice-cold ethyl acetate for extraction
2. Incubation Procedure [9]
-
Prepare a reaction mixture in a microcentrifuge tube on ice containing:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Liver microsomal protein (0.5-1.0 mg/mL)
-
MgCl₂ (to a final concentration of ~3 mM)
-
NADPH regenerating system
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1-10 µM. Ensure the final DMSO concentration is ≤ 1%.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 1 mL of ice-cold ethyl acetate.
-
Include negative controls (without the NADPH regenerating system) and substrate controls (without microsomes).[9]
3. Metabolite Extraction [9]
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
The described LC-MS/MS methods provide the necessary sensitivity and selectivity for the reliable quantification of this compound metabolites in complex biological matrices. These protocols offer a robust framework for researchers investigating the metabolic activation, detoxification, and toxicological implications of this important environmental pollutant. Proper method validation is essential to ensure data accuracy and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Nitrofluoranthene as a Biomarker for Diesel Exhaust Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel exhaust particulates.[1] Recognized as a potent mutagen and a suspected carcinogen, 3-NF serves as a critical area of study for assessing the health risks associated with environmental and occupational exposure to diesel emissions.[2] Monitoring human exposure to 3-NF is paramount for public health and is achieved through the detection of its metabolites in biological matrices, primarily urine.
Upon inhalation and absorption, 3-NF undergoes extensive metabolism, leading to various derivatives that can be excreted. The primary metabolic pathways involve nitroreduction, forming aminofluoranthene, and ring oxidation, producing hydroxylated metabolites such as 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol.[1][3] These metabolites can be further conjugated with sulfates or glucuronic acid to facilitate their elimination. The presence and concentration of these metabolites in urine can serve as valuable biomarkers for recent exposure to diesel exhaust.
These application notes provide a comprehensive guide to the use of this compound and its metabolites as biomarkers. Included are summaries of quantitative data, detailed experimental protocols for sample analysis using advanced analytical techniques, and visualizations of the key metabolic and signaling pathways involved.
Data Presentation
Quantitative data on this compound and its metabolites in human populations exposed to diesel exhaust are still emerging. The following tables summarize available in vitro metabolism data and typical performance characteristics of the analytical methods used for their quantification. Data from related nitro-PAH metabolites are included to provide a reference for expected concentration ranges.
Table 1: In Vitro Metabolism of this compound in Liver Microsomes from Various Species [1]
| Biological System | Key Metabolites Identified | Observations |
| Sprague-Dawley Rat | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Preferential metabolism to the 8- and 9-phenols. |
| C57B16 Mouse | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Similar to rat liver, showing preferential formation of 8- and 9-phenols. |
| Hartley Guinea-Pig | 3-nitrofluoranthen-6-ol | Preferential metabolism to the 6-phenol, indicating species-specific differences. |
Table 2: Typical Method Validation Parameters for the Analysis of this compound Metabolites
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.2 µg/L | 0.2 - 2 µg/L |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% |
Signaling and Metabolic Pathways
The metabolism of this compound is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. These metabolites can be detoxified and excreted or can lead to genotoxicity through the formation of DNA adducts. This DNA damage can trigger cellular stress responses, including the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
- 1. Liver microsomal metabolism of the environmental carcinogen this compound. I. Phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of oxidative and reductive metabolism in vitro of nitrofluoranthenes by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Metabolism Studies of 3-Nitrofluoranthene Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro metabolism of 3-Nitrofluoranthene (3-NF), a mutagenic and carcinogenic environmental pollutant found in diesel exhaust and urban air particulates.[1][2] Understanding the metabolic fate of 3-NF is crucial for toxicological assessment and risk management. The following protocols and data are based on established methodologies for investigating the biotransformation of xenobiotics using liver microsomes.
Introduction to this compound Metabolism
The metabolism of this compound in liver microsomes primarily involves two key pathways:
-
Oxidative Metabolism: Mediated by the cytochrome P450 (CYP) superfamily of enzymes, this pathway leads to the formation of various hydroxylated metabolites.[2] The position of hydroxylation is influenced by the animal species from which the liver microsomes are derived.[3][4] Induction of CYP enzymes, for instance by 3-methylcholanthrene, can significantly increase the rate of metabolism, suggesting the involvement of the CYP1A subfamily.[2]
-
Reductive Metabolism: Under anaerobic conditions, the nitro group of 3-NF can be reduced to form amino derivatives.[1] This process can also be catalyzed by microsomal enzymes, with evidence suggesting the participation of cytochrome P450.[1]
The metabolic activation of 3-NF is a critical step in its potential carcinogenicity, as the resulting metabolites can be more reactive and capable of binding to cellular macromolecules like DNA.
Data Presentation: Metabolites of this compound
The following tables summarize the key metabolites of this compound identified in in vitro studies using liver microsomes from various species.
Table 1: Phenolic Metabolites of this compound Identified in Liver Microsomes
| Metabolite | Sprague-Dawley Rat | C57B16 Mouse | Hartley Guinea-Pig |
| 3-nitrofluoranthen-1-ol | Minor | Minor | Minor |
| 3-nitrofluoranthen-6-ol | - | - | Major |
| 3-nitrofluoranthen-(7 or 10)-ol | Identified | Identified | Identified |
| 3-nitrofluoranthen-8-ol | Major | Major | - |
| 3-nitrofluoranthen-9-ol | Major | Major | - |
Data adapted from Howard et al., 1988.[3][4]
Table 2: Other Reported Metabolites of this compound
| Metabolite Class | Conditions | Observations |
| Dihydrodiols | Aerobic | The trans-4,5-dihydrodiol of this compound has been identified.[5] |
| Amino derivatives | Anaerobic | Formation of amino derivatives through nitroreduction has been observed.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Protocol 1: Preparation of Liver Microsomes
This protocol outlines the general steps for isolating liver microsomes via differential centrifugation.
Materials:
-
Animal liver (e.g., Sprague-Dawley rat)
-
Ice-cold 0.9% saline solution
-
Ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge capable of 9,000 x g and 105,000 x g
-
Storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol)
-
Protein assay reagents (e.g., BCA or Bradford)
Procedure:
-
Euthanize the animal and perfuse the liver with ice-cold 0.9% saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[2]
-
Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[2]
-
Discard the supernatant (cytosol) and resuspend the microsomal pellet in storage buffer.[2]
-
Determine the protein concentration of the microsomal suspension using a standard protein assay method.
-
Store the microsomes at -80°C until use.[2]
Protocol 2: In Vitro Incubation of this compound with Liver Microsomes
This protocol describes a typical incubation procedure to assess the metabolism of this compound.
Materials:
-
Prepared liver microsomes
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
This compound stock solution (dissolved in a minimal amount of DMSO)
-
NADPH-generating system:
-
1 mM NADP+
-
5 mM Glucose-6-phosphate
-
1 Unit/mL Glucose-6-phosphate dehydrogenase
-
5 mM MgCl2
-
-
Incubator or shaking water bath set to 37°C
-
Quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate)
Procedure:
-
Prepare the incubation mixture in a final volume of 1 mL:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Liver microsomes (e.g., 0.5 - 1.0 mg protein/mL)
-
This compound (e.g., 10-50 µM final concentration)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding a quenching solvent (e.g., 2 volumes of ice-cold acetonitrile).
-
Include control incubations: without the NADPH-generating system, without microsomes, and without the substrate.[2]
Protocol 3: Metabolite Extraction and Analysis
This protocol details the extraction of metabolites and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Quenched incubation mixture
-
Centrifuge
-
Ethyl acetate (or other suitable organic solvent)
-
Nitrogen evaporator
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water
Procedure:
-
Centrifuge the quenched incubation mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.[2]
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding two volumes of ethyl acetate, vortexing vigorously, and centrifuging to separate the layers.[2]
-
Collect the organic (upper) layer. Repeat the extraction on the aqueous layer to maximize recovery.[2]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.[2]
-
Analyze the sample by HPLC. An example gradient is to start with 50% acetonitrile in water and ramp to 100% acetonitrile over 30 minutes.[2]
-
Quantify metabolites by comparing peak areas to those of authentic standards.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: General workflow for in vitro metabolism studies.
Caption: Metabolic pathways of this compound.
References
- 1. Characterization of oxidative and reductive metabolism in vitro of nitrofluoranthenes by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liver microsomal metabolism of the environmental carcinogen this compound. I. Phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Adduct Formation by 3-Nitrofluoranthene and its Genotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern, commonly found in diesel exhaust and ambient air pollution.[1][2] Its carcinogenic and mutagenic properties are not expressed by the parent compound itself, but rather through metabolic activation to reactive intermediates that form covalent adducts with DNA.[1][2][3] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis.[4] This document provides a comprehensive overview of the DNA adduct formation by 3-NF and its associated genotoxicity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the metabolic pathways involved.
Data Presentation
Quantitative Mutagenicity and DNA Adduct Data
The genotoxicity of this compound and its metabolites has been primarily evaluated using bacterial reverse mutation assays (Ames test) and in vitro DNA adduct formation studies. The following tables summarize the key quantitative findings.
Table 1: Mutagenicity of this compound and its Metabolites in Salmonella typhimurium
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenicity (revertants/nmol) | Reference |
| This compound | TA98 | - | ~1000 | [2] |
| 3-Nitrofluoranthen-8-ol | TA98 | - | ~1000 | [2] |
| 3-Nitrofluoranthen-9-ol | TA98 | - | ~100 | [2] |
Table 2: In Vitro DNA Adduct Formation by this compound
| System | Adduct | Adduct Level | Reference |
| Chemical reduction of 3-NF with calf thymus DNA | N-(deoxyguanosin-8-yl)-3-aminofluoranthene | 1.2 adducts / 10³ nucleosides | [5] |
| Xanthine oxidase-catalyzed reduction of 3-NF with calf thymus DNA | N-(deoxyguanosin-8-yl)-3-aminofluoranthene | 2.4 adducts / 10⁵ nucleosides | [5] |
Table 3: Genotoxicity of this compound in Mammalian Cells
| Assay | Cell Line | Metabolic Activation | Endpoint | Result | Reference |
| HGPRT Gene Mutation Assay | Chinese Hamster V79 | S100 | Gene Mutation | Mutagenic | [4] |
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its metabolic activation to reactive electrophiles. This process involves two primary pathways: nitroreduction and ring oxidation. The nitroreduction pathway, catalyzed by enzymes such as nitroreductases, is considered the major route for the formation of DNA-reactive metabolites. This pathway involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxylamino derivative. This intermediate can be further activated by O-esterification (e.g., acetylation) to form a highly reactive nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-3-aminofluoranthene.[3][4][5] Ring oxidation, catalyzed by cytochrome P450 enzymes, leads to the formation of phenolic metabolites such as 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol, which can also undergo nitroreduction to form DNA adducts.[2]
Experimental Workflow: Ames Test for Mutagenicity Assessment
The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds. The workflow involves exposing specific strains of Salmonella typhimurium that are auxotrophic for histidine to the test compound and observing for reversion to a prototrophic state.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the OECD 471 guideline and is suitable for assessing the mutagenic potential of this compound.
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound (test substance)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9)
-
Negative control (solvent, e.g., DMSO)
-
S9 fraction from induced rat liver for metabolic activation
-
S9 cofactor mix (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar (containing traces of histidine and biotin)
Procedure:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: If required, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Exposure: In a sterile test tube, combine in the following order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test substance solution (at various concentrations) or control
-
0.5 mL of S9 mix or phosphate buffer (for experiments without metabolic activation)
-
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the mixture evenly onto a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background count.
³²P-Postlabeling Assay for DNA Adducts (Generalized Protocol)
Objective: To detect and quantify DNA adducts formed by this compound in a given DNA sample.
Materials:
-
DNA sample (from treated cells or tissues)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Solvents for chromatography
Procedure:
-
DNA Digestion: Digest 10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Chromatography: Apply the labeled adducts to a PEI-cellulose TLC plate and separate them using a multi-directional chromatographic system with different solvent systems.
-
Detection and Quantification: Visualize the adduct spots by autoradiography or phosphorimaging. Quantify the radioactivity in the adduct spots and in the total nucleotides to calculate the Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁸ normal nucleotides.
In Vitro Micronucleus Assay (Generalized Protocol)
The micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. This is a generalized protocol that can be adapted for testing this compound in mammalian cells.
Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., human lymphocytes, TK6, or CHO cells)
-
This compound
-
Positive controls (e.g., mitomycin C, vinblastine)
-
Negative control (solvent)
-
Cytochalasin B (to block cytokinesis)
-
S9 mix (for metabolic activation)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable density and then expose them to various concentrations of this compound (with and without S9 mix) and controls.
-
Cytokinesis Block: After an appropriate exposure time, add cytochalasin B to the culture medium to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvesting and Fixation: Harvest the cells by centrifugation, treat with a hypotonic solution, and then fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and then stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Gaps and Future Research
While the mutagenicity of this compound in bacterial systems is well-documented, there are significant data gaps regarding its genotoxicity in mammalian systems. Specifically, there is a lack of publicly available quantitative data from micronucleus and comet assays for this compound. Furthermore, detailed in vivo studies quantifying the levels of N-(deoxyguanosin-8-yl)-3-aminofluoranthene in various tissues after exposure to this compound are needed to better understand its carcinogenic risk. Future research should focus on addressing these data gaps to provide a more complete toxicological profile of this important environmental pollutant.
References
- 1. benchchem.com [benchchem.com]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and DNA Adducts of Carcinogenic Nitroarenes - Paul Howard [grantome.com]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Nitrofluoranthene Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, primarily found in diesel exhaust and other combustion emissions.[1] As a potent environmental mutagen, monitoring human exposure to 3-NF is critical for assessing potential health risks.[2] The analysis of 3-NF metabolites in urine serves as a non-invasive method for biomonitoring. This document provides detailed protocols for the sample preparation and analysis of this compound metabolites in human urine, focusing on methods such as solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of this compound
The metabolism of this compound primarily involves oxidation and nitroreduction, followed by conjugation to facilitate excretion. The initial steps are catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites such as 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol.[1][3] These metabolites can then undergo Phase II conjugation to form more water-soluble sulfate and glucuronide conjugates, which are excreted in the urine.[2][4]
Metabolic pathway of this compound.
Experimental Protocols
Urine Sample Collection and Storage
Proper sample collection and storage are crucial to ensure the integrity of the analytes.
-
Collection: Collect mid-stream urine samples in sterile, polypropylene containers. A minimum volume of 10 mL is recommended.[5]
-
Storage: Immediately after collection, samples should be frozen at -20°C. For long-term storage, samples must be kept at -80°C to minimize the degradation of metabolites.[5]
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since 3-NF metabolites are often excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is necessary to liberate the parent metabolites for analysis.[2][6] This is followed by solid-phase extraction to clean up the sample and concentrate the analytes.[6][7]
Materials:
-
Frozen human urine samples
-
β-glucuronidase/arylsulfatase (from Helix pomatia)[7]
-
0.2 M Sodium acetate buffer (pH 5.0)[7]
-
Internal standard (e.g., a deuterated analog of a similar hydroxylated nitro-PAH)[6]
-
C18 SPE cartridges[5]
-
Methanol (HPLC grade)[5]
-
Deionized water[7]
-
Nitrogen gas evaporator
Procedure:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any sediment.[5]
-
Transfer 1 mL of the supernatant to a clean glass tube.[6]
-
Spike the sample with the internal standard solution.[6]
-
Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).[7]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.[7]
-
Incubate the mixture at 37°C for 16 hours (overnight).[7][8]
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[7]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[7]
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.[7]
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.[5]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[5]
Experimental workflow for this compound metabolite analysis in urine.
Analytical Methods
LC-MS/MS is the recommended technique due to its high sensitivity and selectivity for detecting trace levels of analytes in complex biological matrices.[6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.[6]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is common.[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, requiring the selection of specific precursor and product ion transitions.[6]
GC-MS is another powerful technique for the analysis of semi-volatile compounds. A derivatization step is often required to increase the volatility of the hydroxylated metabolites.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization method.
-
Chromatographic Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
-
Ionization Mode: Electron ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity.
Quantitative Data
Direct quantitative data for this compound metabolites in human urine is limited in the literature. The following table presents typical performance parameters for the analysis of related hydroxylated PAH metabolites in urine, which can be used as a reference for method development and validation.[9][10]
| Parameter | LC-MS/MS | GC-MS |
| Recovery | 70-110% | 80-115% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.15 - 1.5 µg/L |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (RSD) | <15% | <20% |
Conclusion
The protocols outlined in this document provide a robust framework for the sample preparation and analysis of this compound metabolites in urine. The use of enzymatic hydrolysis followed by solid-phase extraction is an effective method for sample cleanup and concentration. LC-MS/MS is the preferred analytical technique due to its superior sensitivity and selectivity. While quantitative data for 3-NF metabolites are not widely available, the provided information on related compounds offers a solid basis for method validation. Accurate and precise measurement of these metabolites is essential for advancing our understanding of human exposure to nitro-PAHs and their potential health effects.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers of Exposure to Traffic-Emitted Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase extraction (SPE) protocol for 3-Nitrofluoranthene cleanup
An Application Note on the Solid-Phase Extraction (SPE) Protocol for 3-Nitrofluoranthene Cleanup
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its formation from combustion processes and atmospheric reactions.[1] Found in matrices such as air, soil, and water, its analysis is critical for environmental monitoring and toxicological studies.[2] The accurate quantification of this compound in complex samples requires robust cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving efficiency.[3]
This application note provides a detailed protocol for the cleanup of this compound from aqueous samples using reversed-phase SPE with C18 sorbent, a common and effective method for this class of compounds.[4][5][6] The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[2]
Principle of Solid-Phase Extraction
This protocol utilizes reversed-phase SPE, where the stationary phase (a nonpolar C18 sorbent) retains nonpolar to moderately polar analytes, like this compound, from a polar aqueous matrix. The process involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the C18 functional groups.
-
Equilibration: The sorbent is rinsed with water to prepare it for the aqueous sample.
-
Sample Loading: The aqueous sample is passed through the cartridge, and this compound is retained on the sorbent via hydrophobic interactions.
-
Washing: Polar impurities are washed away with a weak solvent.
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the retained this compound.
Materials and Reagents
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Solvents (HPLC or analytical grade):
-
Methanol
-
Acetonitrile
-
Dichloromethane (Methylene Chloride)
-
Reagent Water (High-purity)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Vacuum pump
-
Nitrogen evaporation system
-
Glass collection vials
-
Volumetric flasks and pipettes
-
Experimental Protocol
This protocol is designed for the cleanup of aqueous samples (e.g., river water, industrial wastewater).
1. Sample Pre-treatment
-
For water samples containing particulate matter, filter through a 0.45-µm filter prior to extraction.[6]
-
If the sample is suspected to have high concentrations of the analyte, dilution may be necessary to avoid overloading the SPE cartridge.[7]
-
For a 100 mL water sample, add 5 mL of methanol and mix well.[8]
2. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Pass 5 mL of Dichloromethane through each cartridge to waste.
-
Pass 10 mL of methanol through each cartridge. Allow the methanol to soak the sorbent for 1-2 minutes before drawing it through to waste.[6] Do not let the sorbent dry out.
3. SPE Cartridge Equilibration
-
Immediately after conditioning, pass 10-20 mL of reagent water through each cartridge.
-
Ensure a small layer of water remains on top of the sorbent bed to prevent it from drying.[3]
4. Sample Loading
-
Load the pre-treated water sample (e.g., 100 mL) onto the cartridge.
-
Adjust the vacuum to achieve a slow, steady flow rate of approximately 3-5 mL/min. A flow rate that is too high can lead to poor recovery.[9]
5. Cartridge Washing (Interference Elution)
-
After the entire sample has passed through, wash the cartridge with 5 mL of a low-percentage organic solvent in water (e.g., 5-10% methanol in water) to remove polar interferences.[10]
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove residual water.[8]
6. Analyte Elution
-
Place clean collection vials inside the manifold.
-
Elute the retained this compound by passing 10 mL of dichloromethane through the cartridge.[5][6] Allow the solvent to soak the sorbent for a minute before slowly drawing it through to the collection vial.
-
Some protocols may use other solvents like acetonitrile or a combination of solvents such as acetone and dichloromethane.[8][10]
7. Eluate Post-treatment
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10]
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a solvent suitable for the subsequent analysis, such as acetonitrile or the initial mobile phase for HPLC.[6][10] The sample is now ready for instrumental analysis.
Data Presentation
Quantitative recovery is a critical parameter for validating an SPE method. The following table summarizes recovery data for this compound and other nitro-PAHs using a C18 SPE cartridge with dichloromethane as the elution solvent.
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1-Nitronaphthalene | 76 | < 4 |
| 2-Nitrofluorene | 97 | < 4 |
| 9-Nitroanthracene | 95 | < 4 |
| This compound | 96 | < 4 |
| 1-Nitropyrene | 97 | < 4 |
| Data adapted from a study on nitro-PAH extraction from aquatic samples using SPE-C18 with methylene chloride (dichloromethane) elution.[5][6] |
Visual Workflow
The following diagram illustrates the complete solid-phase extraction workflow for this compound cleanup.
Caption: Workflow for this compound Cleanup using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Nitrofluoranthene for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the chemical derivatization of 3-nitrofluoranthene, a mutagenic environmental pollutant, to significantly enhance its detection sensitivity in analytical assays. The described method involves a two-step process: the reduction of the nitro group of this compound to form 3-aminofluoranthene, followed by the fluorescent labeling of the resulting primary amine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This derivatization strategy converts the weakly UV-absorbing this compound into a highly fluorescent derivative, enabling quantification at picomole levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products. Due to its mutagenic and potential carcinogenic properties, sensitive and reliable methods for its detection and quantification are crucial for environmental monitoring, toxicological studies, and risk assessment. Direct analysis of this compound by HPLC with UV detection is often limited by insufficient sensitivity for trace-level analysis.
Chemical derivatization offers a robust solution to this challenge by introducing a moiety that enhances the analyte's detectability. This protocol details a pre-column derivatization method that transforms this compound into a highly fluorescent dansyl derivative. The core principle of this strategy is the initial reduction of the nitro group to a more reactive primary amine, which is then readily labeled with the fluorogenic reagent, dansyl chloride.
Derivatization Strategy Overview
The derivatization workflow consists of two main experimental stages, followed by analytical separation and detection.
Caption: Experimental workflow for the derivatization of this compound.
Experimental Protocols
Reduction of this compound to 3-Aminofluoranthene
This protocol describes the reduction of the nitro group of this compound to a primary amine using sodium dithionite.[1][2]
Materials:
-
This compound standard
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water, deionized
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of DMF.
-
In a separate container, prepare a solution of 4.0 mmol of sodium dithionite in 10 mL of deionized water.
-
With vigorous stirring, slowly add the aqueous sodium dithionite solution to the this compound solution. The reaction can be exothermic, so maintain a controlled addition rate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of deionized water.
-
Extract the aqueous mixture three times with 20 mL portions of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and wash with 30 mL of saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-aminofluoranthene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Derivatization of 3-Aminofluoranthene with Dansyl Chloride
This protocol details the fluorescent labeling of 3-aminofluoranthene with dansyl chloride.[3][4][5]
Materials:
-
3-Aminofluoranthene (from step 3.1)
-
Dansyl chloride
-
Acetone
-
100 mM Sodium carbonate buffer (pH 10.0)
-
2% (v/v) Triethylamine in acetone (quenching solution)
-
Micro-reaction vials
Procedure:
-
Prepare a 1 mg/mL stock solution of 3-aminofluoranthene in acetone.
-
Prepare a 2 mg/mL stock solution of dansyl chloride in acetone. Keep this solution protected from light.
-
In a micro-reaction vial, combine 50 µL of the 3-aminofluoranthene stock solution with 100 µL of 100 mM sodium carbonate buffer (pH 10.0).
-
Add 100 µL of the dansyl chloride stock solution to the vial.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of the quenching solution (2% triethylamine in acetone) to react with the excess dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.
-
The sample is now ready for HPLC analysis. Dilute with the initial mobile phase if necessary.
Analytical Method: HPLC with Fluorescence Detection
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 328 nm
-
Emission Wavelength: 542 nm
-
Quantitative Data and Enhanced Detection
The primary advantage of this derivatization method is the significant enhancement in detection sensitivity. While underivatized this compound is typically detected by UV absorbance, the dansylated derivative exhibits strong fluorescence, leading to a much lower limit of detection (LOD).
| Compound | Detection Method | Typical Limit of Detection (LOD) |
| This compound | HPLC-UV | ng/mL range |
| Dansyl-3-aminofluoranthene | HPLC-Fluorescence | pg/mL to low ng/mL range |
Note: The exact LODs will be dependent on the specific instrumentation and analytical conditions.
Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is crucial in toxicology and drug development. The primary metabolic pathways involve both reduction of the nitro group and oxidation of the aromatic ring, primarily mediated by cytochrome P450 (CYP) enzymes.[1][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Nitrofluoranthene by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 3-Nitrofluoranthene detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is a common challenge that can arise from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Sample Preparation and Analyte Integrity
-
Analyte Stability: Confirm the integrity of your this compound standard. Degradation can lead to a diminished or absent signal.
-
Sample Concentration: Ensure the concentration of this compound in your sample is within the expected detectable range of your instrument. Nitroaromatic compounds may exhibit lower ionization efficiency, potentially requiring higher concentrations for detection.
-
Solvent Compatibility: The sample should be dissolved in a solvent that is compatible with the initial mobile phase to prevent precipitation in the LC system or at the ion source interface.
Step-2: Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal.
Step 3: Evaluate Liquid Chromatography (LC) Performance
-
Retention Time Shifts: If peaks are appearing earlier or later than expected, it could indicate issues with the column, mobile phase composition, or flow rate.[1]
-
Peak Shape: Poor peak shape (broadening, tailing, or splitting) can decrease sensitivity. This may be caused by column contamination, an injection solvent stronger than the mobile phase, or extra-column volume.
-
System Contamination: Buildup of contaminants can lead to elevated background noise and signal suppression. Regularly injecting system suitability test samples can help identify contamination issues.[1]
Step 4: Optimize Mass Spectrometry (MS) Parameters
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of reduced sensitivity. Regular cleaning is essential.
-
Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar compounds like this compound.[2] It is recommended to test both ionization modes.
-
Source Parameters: Systematically optimize key ion source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[3]
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended sample preparation for analyzing this compound in biological matrices like urine or plasma?
-
Q2: Which SPE cartridge is suitable for this compound?
Liquid Chromatography
-
Q3: What are typical LC conditions for this compound analysis?
-
Q4: How can I improve peak shape and chromatographic resolution?
Mass Spectrometry
-
Q5: Which ionization mode, ESI or APCI, is better for this compound?
-
A5: The choice of ionization source can be critical. ESI is generally suitable for polar and ionizable compounds.[2] For a relatively non-polar compound like this compound, APCI may provide better sensitivity as it is often more efficient for such analytes.[2][7] It is advisable to test both sources to determine the optimal choice for your specific experimental conditions.
-
-
Q6: What are the expected MRM transitions for this compound?
-
Q7: How can I optimize the ESI source for better sensitivity?
-
A7: Key parameters to optimize include the capillary voltage, nebulizer gas pressure, and desolvation temperature.[3] A systematic approach, such as flow injection analysis of a standard solution while varying these parameters, can help identify the optimal settings.
-
-
Q8: What are some common sources of background noise in LC-MS/MS analysis?
-
A8: Background noise can originate from various sources, including impurities in the mobile phase, plasticizers leaching from labware (e.g., phthalates), and column bleed.[6] Using high-purity solvents and reagents, and ensuring proper cleaning protocols can help minimize background interference.
-
Quantitative Data
The following tables summarize typical LC-MS/MS parameters and performance metrics. Note that specific values for this compound may need to be determined empirically during method development.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid (for positive ion mode) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | ESI or APCI (to be optimized) |
| Ionization Mode | Positive or Negative (to be optimized) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for a Related Compound (3-Nitrofluoranthen-8-ol)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Nitrofluoranthen-8-ol | 262.2 ([M-H]⁻) | To be determined empirically | To be optimized |
| (Internal Standard) | (To be determined) | (To be determined) | (To be optimized) |
| Note: The precursor ion in negative mode is [M-H]⁻. Product ions would likely result from the loss of the nitro group (NO₂).[8] |
Table 3: Typical Method Performance (for related analytes)
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.995[8] |
| Limit of Detection (LOD) | 0.05 ng/mL[8] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol details the enzymatic hydrolysis and solid-phase extraction of this compound and its metabolites from a urine sample.[4]
-
To 1 mL of the urine sample, add 10 µL of an internal standard working solution.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the sample and incubate at 37°C for 16 hours (overnight).
-
After incubation, centrifuge the sample at 10,000 x g for 10 minutes.
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of 40% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general procedure for the LC-MS/MS analysis.
-
LC System: Utilize a UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Develop a suitable gradient to ensure separation of this compound from matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI or APCI source.
-
Ion Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximal signal intensity of this compound.
-
MRM Analysis: Set up the MRM transitions for this compound and the internal standard, and optimize collision energies.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision logic for improving sensitivity.
References
- 1. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. perkinelmer.cl [perkinelmer.cl]
- 6. benchchem.com [benchchem.com]
- 7. microsaic.com [microsaic.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in 3-Nitrofluoranthene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Nitrofluoranthene in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting compounds from the sample matrix. In the analysis of this compound from environmental samples like soil, water, or sediment, complex organic and inorganic matter can interfere with the ionization process in techniques like LC-MS or GC-MS, leading to inaccurate quantification.[1][2] Signal suppression can lead to an underestimation of the contaminant concentration, while enhancement can cause an overestimation.
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Low recovery of spiked analytes.
-
Non-linear calibration curves when using solvent-based standards.
-
Inconsistent peak shapes and retention times.
-
Significant differences in results for the same sample when diluted.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The matrix effect can be quantified by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solvent. A common method is the Matrix Factor (MF) calculation.[4] An MF value of less than 1 indicates signal suppression, a value greater than 1 indicates signal enhancement, and a value of 1 indicates no matrix effect.
Q4: What is an internal standard and how can it help mitigate matrix effects?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added to all samples, standards, and blanks at a known concentration before analysis.[5] The IS experiences similar matrix effects as the this compound, and by monitoring the ratio of the analyte signal to the IS signal, variations due to matrix effects can be corrected, leading to more accurate quantification. For GC-MS analysis of this compound, a deuterated analog is often an ideal internal standard.[5]
Q5: When should I use matrix-matched calibration?
A5: Matrix-matched calibration is recommended when significant matrix effects are present and a suitable internal standard is not available or does not fully compensate for the interference.[6][7] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in environmental samples.
Problem: Low or no recovery of this compound from spiked samples.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. For soil and sediment, consider methods like Accelerated Solvent Extraction (ASE) or Soxhlet extraction with solvents such as dichloromethane or acetone/hexane mixtures.[1][9] For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) with an appropriate sorbent should be optimized.[10][11] |
| Analyte Degradation | This compound can be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., cool and dark) and minimize sample processing time. Check the pH of your solutions, as extreme pH can sometimes lead to degradation of nitroaromatic compounds. |
| Inappropriate SPE Sorbent or Elution Solvent | If using SPE, ensure the sorbent chemistry is appropriate for retaining this compound (e.g., C18 for aqueous samples). Optimize the wash and elution steps to ensure interfering compounds are removed without eluting the analyte, and that the analyte is fully recovered in the elution step.[12] |
Problem: Poor peak shape (e.g., tailing, fronting, or splitting) in the chromatogram.
| Possible Cause | Suggested Solution |
| Active Sites in the GC Inlet or Column | Co-extracted matrix components can adsorb to active sites in the GC liner or the column, leading to peak tailing. Using a liner with glass wool or a dimple can help trap non-volatile matrix components. Regular maintenance and cleaning of the GC inlet are crucial.[13] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample extract and re-inject. |
| Co-elution with an Interfering Compound | Optimize the chromatographic method to improve separation. For GC-MS, adjust the temperature program. For HPLC-MS, modify the mobile phase gradient or consider a column with a different stationary phase to improve selectivity.[14] |
| Sample Solvent Incompatible with Mobile Phase (HPLC) | The solvent used to reconstitute the final extract should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
Problem: High background noise or signal suppression in the mass spectrometer.
| Possible Cause | Suggested Solution |
| Contaminated LC or MS System | A systematic approach to identify the source of contamination is necessary. Prepare fresh mobile phases and flush the LC system. If the problem persists, disconnect the LC from the MS and directly infuse a clean solvent to determine if the MS is the source of the high background.[1] |
| Ion Suppression from Co-eluting Matrix Components | This is a very common issue in LC-MS analysis. Improve sample cleanup to remove interfering compounds. Techniques like SPE are generally more effective at removing interferences than simple filtration.[1] Diluting the sample can also reduce the concentration of interfering matrix components.[15] |
| Suboptimal MS Source Parameters | Optimize the ion source parameters, such as gas flows, temperatures, and voltages, to maximize the ionization of this compound.[16] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Typical Recovery (%) | Advantages | Disadvantages |
| Soxhlet Extraction | Soil, Sediment | 80-110 | Well-established, exhaustive extraction. | Time-consuming, large solvent consumption.[1] |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment | 85-115 | Fast, automated, low solvent consumption.[9] | High initial instrument cost. |
| Solid-Phase Extraction (SPE) | Water | 80-120 | High pre-concentration factor, good for large volumes.[14] | Method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Water | 70-100 | Simple, requires minimal specialized equipment.[10][11] | Can be labor-intensive, may form emulsions. |
Note: Recovery values are representative and can vary depending on the specific matrix and experimental conditions.
Table 2: Typical Method Validation Parameters for this compound Analysis
| Parameter | GC-MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg (soil) | 0.01 - 1 µg/kg (soil) |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg (soil) | 0.05 - 3 µg/kg (soil) |
| Linearity (R²) | > 0.99 | > 0.995 |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 20% | < 15% |
| Accuracy/Recovery (%) | 70 - 130% | 80 - 120% |
Note: These values are illustrative and depend on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
Elution: Elute the this compound from the cartridge with 10 mL of dichloromethane into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) for analysis.
Protocol 2: GC-MS Analysis of this compound in Soil Extract
-
Sample Extraction: Extract the soil sample (e.g., 10 g) using an appropriate method such as Accelerated Solvent Extraction (ASE) with a 1:1 mixture of acetone and hexane.
-
Cleanup: The extract may require cleanup to remove interferences. This can be achieved using a silica gel column.
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in this compound analysis.
Caption: General experimental workflow for the analysis of this compound in environmental samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. graphviz.org [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. toolify.ai [toolify.ai]
- 15. benchchem.com [benchchem.com]
- 16. perlan.com.pl [perlan.com.pl]
Technical Support Center: 3-Nitrofluoranthene Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful synthesis and purification of 3-Nitrofluoranthene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution of fluoranthene. This is typically achieved by the direct nitration of fluoranthene using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[1][2]
Q2: What is the expected regioselectivity for the nitration of fluoranthene?
A2: The nitration of fluoranthene predominantly yields the 3-nitro isomer. This is due to the electronic properties of the fluoranthene ring system, which direct the electrophilic attack to this position. However, the formation of other isomers is possible, necessitating careful purification of the final product.[1]
Q3: What are the main impurities I might encounter?
A3: Potential impurities include unreacted fluoranthene, other nitro-isomers of fluoranthene, and poly-nitrated fluoranthene products. The formation of these byproducts is often related to the reaction conditions.[1] Additionally, residual solvents from the reaction or purification steps can be present.
Q4: What are the recommended purification techniques for crude this compound?
A4: The primary purification methods for this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Insufficiently strong nitrating conditions (improper acid ratio or concentration).[1] - Reaction temperature is too low, leading to a slow reaction rate.[1] - Incomplete reaction due to insufficient reaction time.[1] - Loss of product during the workup and extraction phases. | - Ensure the use of concentrated nitric and sulfuric acids in the correct ratio.[1] - Carefully monitor and control the reaction temperature; a slight, controlled increase may be necessary.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize workup procedures to minimize product loss. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature is too high, causing degradation of the starting material or product.[1] - Extended reaction time beyond the point of completion.[1] | - Maintain strict temperature control, typically between 0-10°C, using an ice bath.[1] - Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[1] |
| Multiple Spots on TLC Indicating Polysubstitution | - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent).[1] | - Lower the reaction temperature.[1] - Reduce the concentration of the nitrating agent or shorten the reaction time.[1] |
| Starting Material (Fluoranthene) Remains After Extended Reaction Time | - The nitrating agent is not sufficiently active. | - Ensure the quality and concentration of the nitric and sulfuric acids. - Consider a slight increase in the proportion of the nitrating agent. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product After Recrystallization | - Inappropriate recrystallization solvent. - Presence of impurities that lower the melting point. | - Screen for a more suitable recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[3][4] - Attempt a preliminary purification by column chromatography before recrystallization. |
| Poor Separation During Column Chromatography | - Incorrect solvent system (eluent).[5] - Column was not packed properly.[6] - Overloading the column with crude product. | - Optimize the eluent system using TLC to achieve good separation between the product and impurities. A less polar solvent system may be needed.[7] - Ensure the column is packed uniformly to avoid channeling.[6] - Use an appropriate amount of crude product for the size of the column. |
| Product Remains Contaminated with Isomers After Purification | - Isomers have very similar polarity, making separation by chromatography difficult. | - For column chromatography, try a less polar solvent system and/or a longer column to improve resolution. - Multiple recrystallizations may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the electrophilic nitration of fluoranthene.
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1) while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve fluoranthene in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.[1] Cool the flask in an ice bath to 0-5°C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of fluoranthene over 30-60 minutes.[1] It is crucial to maintain the reaction temperature below 10°C throughout the addition.[1]
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A yellow precipitate of this compound will form.[1]
-
Initial Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.[1]
Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Silica gel is a commonly used stationary phase.[5] The choice of eluent (mobile phase) is critical and should be determined by TLC analysis of the crude product to find a solvent system that provides good separation of the desired product from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.[5] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₉NO₂ |
| Molecular Weight | 247.25 g/mol [] |
| Appearance | Gold solid[] |
| Melting Point | 157-159 °C[] |
| Boiling Point | 445.5 °C at 760 mmHg[] |
| Density | 1.422 g/cm³[] |
| CAS Number | 892-21-7[9] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Optimization of SPE for 3-Nitrofluoranthene Metabolite Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid-Phase Extraction (SPE) methods for the efficient extraction of 3-nitrofluoranthene metabolites. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common SPE sorbent for extracting this compound metabolites?
A1: Reversed-phase C18 is the most frequently cited sorbent for the extraction of this compound and its hydroxylated metabolites from aqueous samples like urine.[1][2] Its non-polar stationary phase effectively retains the relatively non-polar aromatic backbone of these compounds. For more polar metabolites, such as sulfate conjugates, a mixed-mode sorbent with both reversed-phase and anion-exchange properties may provide better retention and selectivity.
Q2: How does pH affect the recovery of this compound metabolites during SPE?
A2: Adjusting the pH of your sample is crucial, especially for hydroxylated metabolites. To ensure optimal retention on a reversed-phase sorbent like C18, the pH of the sample should be adjusted to suppress the ionization of the phenolic hydroxyl groups. Acidifying the sample to a pH below the pKa of the hydroxyl group will render the metabolite more neutral and, therefore, increase its retention on the non-polar C18 sorbent.[3]
Q3: My analyte recovery is low. What are the first troubleshooting steps I should take?
A3: Low recovery is a common issue in SPE. The first step is to determine where the analyte is being lost. This can be done by collecting and analyzing each fraction of your SPE procedure: the flow-through, the wash solution, and the elution solvent. If the analyte is in the flow-through, it is not being retained on the sorbent. If it is in the wash solution, your wash solvent is too strong. If it is not in any fraction, it is likely irreversibly bound to the sorbent, and a stronger elution solvent is needed.
Q4: Can I use the same SPE method for different this compound metabolites?
A4: While a general reversed-phase method can be a good starting point, optimization is necessary for different metabolites. Metabolites of this compound can range from less polar hydroxylated forms to highly polar sulfate or glucuronide conjugates. The polarity of the metabolite will dictate the choice of sorbent and the composition of the wash and elution solvents. For instance, a more polar metabolite may require a weaker wash solvent and a stronger elution solvent compared to a less polar metabolite.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Analyte is breaking through during sample loading (found in flow-through). | - Increase Sorbent Mass: Use a cartridge with more sorbent material. - Decrease Flow Rate: Allow more time for the analyte to interact with the sorbent. - Adjust Sample pH: For hydroxylated metabolites on C18, acidify the sample to suppress ionization. - Use a Stronger Sorbent: Consider a polymeric reversed-phase sorbent if C18 is not providing enough retention. |
| Analyte is being eluted during the wash step (found in wash fraction). | - Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. - Maintain pH: Ensure the pH of the wash solvent is the same as the loading solution to keep the analyte in its retained form. | |
| Analyte is not eluting from the cartridge (not found in any fraction). | - Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution solution. - Increase Elution Volume: Use a larger volume of elution solvent and consider a second elution step. - Change Elution Solvent: Switch to a stronger solvent (e.g., from methanol to acetonitrile or ethyl acetate).[4] | |
| Poor Reproducibility | Inconsistent flow rates between samples. | - Use a Positive Pressure Manifold: This provides more consistent flow rates compared to a vacuum manifold. - Ensure Proper Cartridge Packing: Use high-quality, uniformly packed SPE cartridges. |
| Cartridge bed drying out before sample loading. | - Do Not Let the Sorbent Dry: After conditioning and equilibration, immediately load the sample without allowing the sorbent bed to dry. | |
| Presence of Interferences in the Final Eluate | Inadequate washing of the cartridge. | - Optimize the Wash Step: Use the strongest possible wash solvent that does not elute your analyte of interest. This may require testing a range of solvent strengths. - Incorporate a Secondary Sorbent: For complex matrices, a dual-cartridge approach or a mixed-mode sorbent may be necessary to remove a wider range of interferences. |
Data Presentation: Optimizing SPE Parameters
The following tables provide illustrative data on the optimization of key SPE parameters for the extraction of a hypothetical hydroxylated this compound metabolite. These tables are intended to serve as a template for your own optimization experiments.
Table 1: Comparison of SPE Sorbent Efficiency
| Sorbent Type | Mean Recovery (%) | Standard Deviation (%) | Notes |
| C18 | 85.2 | 4.5 | Good general-purpose sorbent. |
| C8 | 78.6 | 5.1 | Less retentive than C18, may be suitable for more non-polar metabolites. |
| Polymeric (Styrene-Divinylbenzene) | 92.4 | 3.8 | Higher capacity and retention, good for challenging matrices. |
| Mixed-Mode (C18/SAX) | 95.1 | 3.2 | Ideal for polar, acidic metabolites like sulfate conjugates. |
Table 2: Effect of Wash Solvent Composition on Analyte Recovery (C18 Sorbent)
| Methanol in Water (%) | Mean Recovery (%) | Standard Deviation (%) | Analyte in Wash (%) |
| 5 | 94.1 | 2.8 | < 1 |
| 10 | 93.5 | 3.1 | < 1 |
| 20 | 91.2 | 3.5 | 2.8 |
| 30 | 85.7 | 4.2 | 8.1 |
| 40 | 76.3 | 5.5 | 15.6 |
Table 3: Effect of Elution Solvent Composition on Analyte Recovery (C18 Sorbent)
| Acetonitrile in Water (%) | Mean Recovery (%) | Standard Deviation (%) |
| 60 | 75.4 | 6.2 |
| 70 | 88.9 | 4.8 |
| 80 | 95.1 | 3.3 |
| 90 | 95.5 | 3.1 |
| 100 | 95.8 | 2.9 |
Experimental Protocols
Detailed Protocol for SPE of Hydroxylated this compound Metabolites from Urine
This protocol is a general guideline and should be optimized for your specific application and metabolite of interest.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove particulates.
-
To 1 mL of supernatant, add an internal standard.
-
Adjust the sample pH to 3-4 with a suitable acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of HPLC-grade water, ensuring the sorbent does not dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 6 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 5 mL of a suitable organic solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume of mobile phase for subsequent analysis (e.g., by HPLC-MS/MS).
-
Visualizations
References
How to resolve co-eluting isomers of nitrofluoranthene in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of nitrofluoranthene isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do my nitrofluoranthene isomers co-elute on a standard C18 column?
Nitrofluoranthene isomers, such as 1-nitrofluoranthene and 3-nitrofluoranthene, are structurally very similar. Standard C18 columns primarily separate compounds based on hydrophobicity.[1] Since these isomers have nearly identical hydrophobic properties, C18 columns often fail to provide the necessary selectivity for a complete separation, leading to co-elution or overlapping peaks.[1]
Q2: What is the most critical factor for separating structurally similar isomers like nitrofluoranthenes?
Selectivity (α) is the most important parameter to optimize for separating closely related isomers.[2] While column efficiency (N) and retention factor (k) are important, selectivity directly addresses the differential interactions between the isomers and the stationary phase. Achieving adequate selectivity often requires moving beyond standard C18 columns to stationary phases that offer alternative separation mechanisms.[2][3]
Q3: How can I confirm that a single peak in my chromatogram contains co-eluting isomers?
Co-elution can sometimes appear as a symmetrical peak.[2] However, it often manifests as a peak with a shoulder or tail.[4] To confirm co-elution, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess peak purity by comparing UV-Vis spectra across the peak; different spectra at different points indicate multiple components.[2] Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of more than one compound.
Q4: Can adjusting the column temperature improve the resolution of nitrofluoranthene isomers?
Yes, adjusting the column temperature can significantly affect selectivity for compounds with similar structures.[5] Even subtle changes in temperature (e.g., ±2°C) can alter the interactions between the analytes and the stationary phase, potentially improving resolution.[5] Lowering the temperature generally increases retention time and may enhance separation for closely eluting compounds, while higher temperatures decrease retention time and can also alter selectivity.[5][6]
Troubleshooting Guide: Resolving Co-eluting Nitrofluoranthene Isomers
This section provides step-by-step guidance to address the co-elution of nitrofluoranthene isomers.
Issue: Nitrofluoranthene isomer peaks are not resolved on a C18 column.
The primary reason for this issue is the inadequate selectivity of the standard C18 stationary phase for these structurally similar isomers. The troubleshooting workflow below outlines a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for resolving co-eluting nitrofluoranthene isomers.
Detailed Troubleshooting Steps
Step 1: Change the Stationary Phase (Highest Impact)
Standard C18 columns are often insufficient for isomer separation.[1] Switching to a column that offers different separation mechanisms, such as π-π interactions, is the most effective solution.
-
Recommended Columns:
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Columns: These columns are specifically recommended for separating structural isomers.[3] They utilize π-π interactions, charge transfer, and hydrophobic interactions to provide unique selectivity for aromatic compounds.[3] PYE columns, in particular, show high molecular shape selectivity due to the planar pyrene ring structure.[3]
-
Phenyl-Hexyl Columns: These columns also provide an alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic analytes.[7]
-
Specialized PAH Columns: Certain manufacturers offer columns specifically designed for Polycyclic Aromatic Hydrocarbon (PAH) analysis, which are optimized for separating geometric isomers.[8][9]
-
Step 2: Optimize the Mobile Phase
After selecting an appropriate column, fine-tuning the mobile phase can further enhance separation.[10]
-
Change Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can alter selectivity.[7] Methanol tends to enhance π-π interactions with phenyl-based columns, which can increase retention and change the elution order of isomers.[7]
-
Optimize the Gradient: If using gradient elution, adjusting the slope of the gradient can improve the resolution between closely eluting peaks.[10] A shallower gradient provides more time for the isomers to interact with the stationary phase, potentially leading to better separation.
Step 3: Adjust Column Temperature
Temperature is a powerful tool to fine-tune selectivity.[5]
-
Systematic Adjustment: Vary the column temperature in small increments (e.g., 5°C) to observe the effect on resolution. Both increasing and decreasing the temperature can be beneficial, depending on the specific isomers and the stationary phase.[5][11] Keep in mind that changes in temperature will also affect retention times and backpressure.[6]
Experimental Protocols & Data
Example Protocol for Isomer Separation
This protocol is a starting point based on methods known to be effective for nitroaromatic compounds. Optimization will be required for your specific application.
-
Column Selection: COSMOSIL PYE (Pyrenylethyl) Column (4.6 mm I.D. x 150 mm).[3]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program: Start with a higher percentage of water and gradually increase the percentage of methanol. A good starting point would be a linear gradient from 60% Methanol to 100% Methanol over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection: UV detector set at 254 nm.[1]
-
Injection Volume: 5-10 µL.
Data on Separation Strategies
The following table summarizes the key parameters and their expected impact on the separation of nitrofluoranthene isomers.
| Parameter | Recommended Action | Expected Outcome & Rationale |
| Stationary Phase | Switch from C18 to a PYE, NPE, or Phenyl-Hexyl column.[3][7] | High Impact. Introduces alternative separation mechanisms like π-π interactions, which are crucial for differentiating structurally similar isomers.[3] |
| Mobile Phase Solvent | Change the organic modifier (e.g., from ACN to Methanol).[7] | Medium Impact. Alters solvent-analyte and solvent-stationary phase interactions, which can significantly change selectivity, especially on phenyl-based columns.[7] |
| Mobile Phase Gradient | Decrease the gradient slope (make it shallower).[10] | Medium Impact. Increases the effective difference in migration speeds between the isomers, allowing more time for separation to occur. |
| Column Temperature | Systematically increase or decrease the temperature (e.g., in 5°C increments).[5] | Medium Impact. Affects the thermodynamics of partitioning between the mobile and stationary phases, which can fine-tune selectivity.[6] |
| Flow Rate | Decrease the flow rate.[10] | Low Impact on Selectivity. Primarily improves column efficiency (sharper peaks) but at the cost of longer analysis times. May slightly improve resolution.[10] |
References
- 1. separationmethods.com [separationmethods.com]
- 2. benchchem.com [benchchem.com]
- 3. nacalai.com [nacalai.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hawach.com [hawach.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: 3-Nitrofluoranthene Experimental Reproducibility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-Nitrofluoranthene. The information is designed to address common issues encountered during synthesis, purification, analytical quantification, and biological assays, helping to improve the reproducibility of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Q1: We are experiencing low yields in the nitration of fluoranthene to synthesize this compound. What are the common causes and solutions?
A1: Low yields during the nitration of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene are a frequent issue. The primary causes often revolve around reaction conditions and reagent quality.
Troubleshooting Steps:
-
Nitrating Agent Potency: Ensure the use of concentrated nitric and sulfuric acids. The ratio of these acids is also critical and may need optimization.
-
Reaction Temperature: Temperature control is crucial. Low temperatures can lead to an impractically slow reaction rate, while excessively high temperatures can cause degradation of the starting material and product, resulting in the formation of tarry byproducts. Maintain strict temperature control, and if the reaction is sluggish, consider a slight, carefully monitored increase in temperature.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before quenching the reaction.
-
Workup Losses: Significant product loss can occur during the workup phase. Ensure efficient extraction with an appropriate solvent and minimize transfers. If the product is not precipitating cleanly upon quenching, neutralization of the acidic solution might be necessary.
Q2: Our nitration reaction is producing multiple isomers of nitrofluoranthene, leading to difficult purification. How can we improve the regioselectivity for the 3-nitro isomer?
A2: Achieving high regioselectivity is key to a successful synthesis. The nitration of fluoranthene is known to predominantly yield the 3-nitro isomer due to the electronic properties of the fluoranthene ring system. However, the formation of other isomers can be problematic.
Strategies to Improve Regioselectivity:
-
Milder Nitrating Agents: In some cases, harsher nitrating conditions (e.g., very strong acids) can decrease selectivity. Exploring milder, alternative nitrating agents may be beneficial. For analogous compounds, methods using in situ generated trifluoroacetyl nitrate have shown improved regioselectivity.
-
Solvent Choice: The solvent can influence the regioselectivity of the reaction. Acetic acid is a common co-solvent in nitration reactions and can help to control the reaction conditions.
-
Temperature Control: As with yield, precise temperature control can influence the selectivity of the reaction. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is often optimal.
Troubleshooting Decision Tree for Low Synthesis Yield
Troubleshooting workflow for low yield in this compound synthesis.
Section 2: Analytical Characterization (HPLC/GC-MS)
Q3: We are observing a high, noisy baseline in our HPLC-MS analysis of this compound and its metabolites. What could be the cause?
A3: A high and noisy baseline is a common issue in LC-MS analysis and can often be attributed to contamination in the system or mobile phase.
Troubleshooting Steps:
-
Solvent Quality: Ensure the use of high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in lower-grade solvents are a primary cause of high background noise.
-
System Contamination: If fresh solvents do not resolve the issue, the LC-MS system itself may be contaminated. Perform a system flush with a strong solvent mixture (e.g., high organic content) to clean the tubing, injector, and ion source.
-
Isolate the Source: To determine if the contamination is from the LC or the MS, disconnect the LC and infuse a clean solvent directly into the mass spectrometer. If the background remains high, the issue is within the MS. If it drops, the contamination is in the LC system.
Q4: We are experiencing poor recovery of this compound metabolites during solid-phase extraction (SPE) from biological matrices. How can this be improved?
A4: Poor recovery during SPE is often due to suboptimal selection of the SPE cartridge or improper execution of the extraction steps.
Troubleshooting Steps:
-
Sorbent Selection: For polar metabolites like hydroxylated or sulfated this compound, a mixed-mode SPE cartridge with both reversed-phase (e.g., C18) and anion-exchange functionalities can provide better retention and more selective cleanup.
-
pH Adjustment: The pH of the sample can significantly impact the retention of ionizable analytes on the SPE sorbent. Adjust the pH of your sample to ensure the analyte is in the correct charge state for optimal retention.
-
Elution Solvent Strength: If the analyte is retained but not eluted, the elution solvent may be too weak. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or use a stronger solvent altogether.
-
Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. Decrease the flow rate during the loading step.
Table 1: Typical Performance Parameters for Analytical Methods
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 50 pg/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% |
Note: These values are representative and may vary based on the specific instrumentation, matrix, and protocol.
Section 3: Biological Assays
Q5: In our Ames test for mutagenicity, we are seeing inconsistent results or a high number of revertant colonies in our negative controls. What are the likely causes?
A5: Inconsistent results and high background in the Ames test can compromise the validity of the assay. Several factors can contribute to these issues.
Troubleshooting Steps:
-
Contamination: Ensure aseptic techniques are strictly followed to prevent microbial contamination of the media, reagents, and bacterial stocks.
-
Histidine Concentration: The trace amount of histidine in the top agar is critical. Too much histidine can lead to a high number of revertant colonies in the negative control. Prepare the top agar with a precisely controlled amount of histidine.
-
S9 Fraction Activity: If using a metabolic activation system (S9 fraction), ensure its proper preparation and activity. The activity of the S9 fraction can vary between batches.
-
Test Compound Issues: The test compound itself might be contaminated with a mutagenic substance. Verify the purity of your this compound sample.
Q6: Our MTT cytotoxicity assay is showing very low absorbance readings, even in the control wells. What could be the problem?
A6: Low absorbance readings in an MTT assay suggest insufficient formazan production, which can be due to several factors.[1]
Troubleshooting Steps:
-
Cell Seeding Density: The number of viable cells may be too low to generate a detectable signal. It is important to determine the optimal cell seeding density for your specific cell line through a titration experiment.[1]
-
Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours, but this may need to be optimized for your cell line.[1]
-
Reagent Quality: Ensure that the MTT reagent is fresh and has been stored correctly, protected from light.
-
Incomplete Solubilization: The formazan crystals must be completely dissolved before reading the absorbance. Ensure adequate mixing and a sufficient volume of the solubilization solution (e.g., DMSO).
Table 2: Comparative Mutagenicity Data for this compound and its Metabolites
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmole) |
| This compound | TA98 | - | ~1000 |
| 3-Nitrofluoranthen-8-ol | TA98 | - | ~1000 |
| This compound | TA100 | - | Mutagenic |
This data can be used as a benchmark for expected mutagenic activity in the Ames test.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO) to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or ethyl acetate. This will also precipitate the proteins.
-
Extraction of Metabolites: Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the extracted metabolites by HPLC-MS/MS for identification and quantification.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
-
Preparation: Prepare overnight cultures of the desired Salmonella typhimurium strains (e.g., TA98, TA100). If metabolic activation is required, prepare the S9 mix from a rat liver S9 fraction and cofactors.
-
Exposure: In a test tube, combine the test compound (this compound at various concentrations), the bacterial culture, and either the S9 mix or a buffer control.
-
Plating: Add molten top agar (supplemented with a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Metabolic Activation Pathway of this compound
Metabolic activation of this compound leading to DNA adduct formation.
General Experimental Workflow for Metabolite Analysis
References
Technical Support Center: Enhancing the Stability of 3-Nitrofluoranthene Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of 3-Nitrofluoranthene analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.
Troubleshooting Guide
Encountering issues with the stability of your this compound analytical standards can compromise the integrity of your experimental results. This guide provides a structured approach to identifying and resolving common problems.
Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak area of this compound standard decreases over time. | Photodegradation: Exposure to UV or ambient light. | - Store standard solutions in amber glass vials to protect from light.- Minimize exposure of solutions to light during preparation and analysis.- Prepare fresh working standards more frequently. |
| Thermal Degradation: Storage at elevated temperatures. | - Store stock and working solutions at recommended low temperatures (see FAQ section for details).- Avoid leaving standards at room temperature for extended periods. | |
| Solvent Evaporation: Improperly sealed vials. | - Ensure vials are tightly capped with appropriate septa.- Use vials with low-volume inserts for smaller quantities to minimize headspace. | |
| Oxidation: Reaction with dissolved oxygen or oxidative impurities in the solvent. | - Use high-purity, HPLC or GC-grade solvents.- Consider purging solvents with an inert gas (e.g., nitrogen or argon) before preparing standards. | |
| Appearance of unknown peaks in the chromatogram of the standard. | Degradation of this compound: Formation of degradation products. | - Analyze the standard by LC-MS or GC-MS to identify the molecular weights of the new peaks and tentatively identify degradation products.- Review storage conditions and handling procedures to identify the cause of degradation. |
| Solvent Impurities: Contaminants in the solvent. | - Run a blank solvent injection to check for impurities.- Use fresh, high-purity solvents for standard preparation. | |
| Inconsistent calibration curve results. | Standard Instability: Degradation of the standard between calibration points. | - Prepare fresh calibration standards for each analytical run.- Perform a stability study of the standard in the chosen solvent and storage conditions. |
| Improper Dilution Technique: Inaccurate preparation of serial dilutions. | - Use calibrated volumetric flasks and pipettes for dilutions.- Ensure thorough mixing of solutions at each dilution step. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound analytical standards?
A1: For long-term stability, it is recommended to store this compound stock solutions in a tightly sealed amber glass vial at low temperatures, ideally at -20°C. For short-term use, working standards can be stored in a refrigerator at 2-8°C. A commercially available standard solution of this compound in toluene suggests ambient storage (>5°C), but for prolonged stability, lower temperatures are advisable.[1]
Q2: Which solvent is best for preparing this compound standard solutions?
A2: Toluene is a commonly used solvent for this compound standards.[1] However, the choice of solvent can impact stability. For instance, some studies on PAHs have shown that solvents like DMSO can promote degradation.[2] Acetonitrile and methanol are also commonly used for reversed-phase chromatography. It is recommended to perform a stability study in the selected solvent if long-term storage of working solutions is required.
Q3: How can I tell if my this compound standard has degraded?
A3: Signs of degradation include a decrease in the peak area or height of the this compound peak in your chromatogram over time, the appearance of new, unidentified peaks, or a change in the color of the solution.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound analytical standards are not extensively documented, potential degradation pathways for nitro-PAHs include reduction of the nitro group to an amino group (forming 3-aminofluoranthene) or oxidation of the aromatic ring, especially under photolytic conditions.[3]
Q5: How often should I prepare fresh working standards?
A5: The frequency of preparing fresh working standards depends on their stability under your specific storage and handling conditions. It is best practice to prepare fresh working standards daily or to validate their stability over a longer period. A stability study can help determine the appropriate frequency.
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound Standard Solutions
This protocol outlines a method to assess the long-term stability of this compound in different solvents and under various storage conditions.
1. Materials:
-
This compound certified reference material (CRM)
-
High-purity solvents (e.g., toluene, acetonitrile, methanol)
-
Amber glass vials with PTFE-lined caps
-
Calibrated volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent(s).
-
From the stock solution, prepare replicate sets of working standard solutions at a concentration relevant to your analytical range (e.g., 1 µg/mL).
3. Storage Conditions:
-
Store the replicate vials of working standards under different conditions:
-
-20°C in the dark
-
4°C in the dark (refrigerated)
-
Room temperature (e.g., 20-25°C) in the dark
-
Room temperature with exposure to ambient light
-
4. Analysis:
-
Analyze one vial from each storage condition at regular intervals (e.g., Day 0, Day 1, Week 1, Week 2, Month 1, Month 3, Month 6).
-
Use a validated HPLC or GC method to determine the concentration of this compound.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Day 0).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound standard to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound analytical standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents
-
pH meter
-
UV lamp or photostability chamber
-
Oven
-
HPLC-UV/MS or GC-MS system
2. Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C) in an oven for a defined period.
-
Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber for a defined period.
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS).
-
The method should be capable of separating the intact this compound from any degradation products.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound analytical standards.
Caption: Logical workflow for troubleshooting degradation issues with this compound standards.
References
Minimizing degradation of 3-Nitrofluoranthene during sample collection and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3-Nitrofluoranthene during sample collection and storage. Adherence to these protocols is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in environmental and biological samples?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and microbial activity.[1][2] this compound, like other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), is sensitive to UV radiation.[3] Microbial degradation can also occur, particularly in soil and water samples that have not been properly preserved.[1]
Q2: What are the general recommendations for storing samples containing this compound?
A2: To maintain the integrity of this compound in samples, it is recommended to:
-
Protect from light: Samples should be stored in amber glass containers or containers wrapped in aluminum foil.[4]
-
Maintain low temperatures: Samples should be chilled to ≤6°C immediately after collection and during transport.[5] For long-term storage, freezing at -20°C or below is often recommended.[6]
-
Use appropriate preservatives: Depending on the sample matrix, chemical preservation may be necessary to inhibit microbial activity.[2][7]
Q3: How quickly can this compound degrade if not stored properly?
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues related to the unexpected degradation of this compound in your samples.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in recently collected samples. | Photodegradation during collection or handling. | - Use amber-colored collection containers or wrap transparent containers in aluminum foil. - Minimize exposure of the sample to direct sunlight or artificial light during collection and processing.[4] |
| Consistently low recovery across a batch of samples. | Inadequate temperature control during transport or storage. | - Ensure samples are chilled to ≤6°C immediately after collection using wet ice. - Use a temperature blank to verify that the required temperature is maintained during shipping.[5] - Upon receipt at the laboratory, immediately transfer samples to a refrigerator or freezer. |
| Variable recovery in water samples. | Microbial degradation. | - For water samples, consider acidification to a pH of 2 with sodium bisulfate to inhibit microbial activity. This has been shown to be effective for other nitroaromatics.[7] - Alternatively, filtration of the water sample through a 0.45-µm filter can help remove microorganisms. |
| Low recovery in soil/sediment samples over time. | Continued microbial activity in the sample matrix. | - Freeze soil and sediment samples at ≤ -10°C for long-term storage to minimize microbial degradation. For some nitroaromatics in soil, freezing has been shown to be more effective than refrigeration.[6] - Chemical preservation with agents like sodium azide has been shown to be effective for preserving PAHs in sediment for extended periods, even at ambient temperatures.[2] |
| Low recovery from air sampling filters. | Degradation on the filter due to exposure to light, heat, or reactive atmospheric species (e.g., ozone). | - Immediately after sampling, carefully transfer the filter to a protective container (e.g., a petri dish wrapped in foil or an amber jar). - Store filters in the dark at low temperatures (e.g., in a freezer) until extraction. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited, the following table summarizes findings for the closely related isomer 2-Nitrofluoranthene, which can provide an indication of expected stability.
Table 1: Photodegradation Half-Life of 2-Nitrofluoranthene on Soot Particles under Natural Sunlight
| Matrix | Temperature Range | Half-Life |
| Diesel Soot Particles | -19 to +38 °C | 1.2 hours |
| Wood Soot Particles | -19 to +38 °C | 0.5 hours |
Data is for 2-nitrofluoranthene and should be used as an estimate for the photosensitivity of this compound.
Experimental Protocols
Protocol 1: Collection and Preservation of Water Samples
-
Collection:
-
Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps.
-
If amber bottles are unavailable, wrap clear glass bottles completely in aluminum foil.
-
Do not pre-rinse the bottles with the sample water.[4]
-
-
Preservation:
-
Storage and Transport:
-
Immediately after collection and preservation, place the sample bottles in a cooler with a sufficient amount of wet ice to bring the sample temperature to ≤6°C.[5]
-
Include a temperature blank in the cooler.
-
Upon arrival at the laboratory, store the samples in a refrigerator at 4°C for short-term storage or in a freezer at -20°C for long-term storage.
-
Protocol 2: Collection and Preservation of Soil and Sediment Samples
-
Collection:
-
Use pre-cleaned glass jars with PTFE-lined lids for sample collection.
-
Fill the jars, leaving minimal headspace to reduce volatilization.
-
-
Preservation:
-
For long-term storage, freezing is the most effective method to prevent microbial degradation of nitroaromatics.[6]
-
-
Storage and Transport:
Protocol 3: Collection and Preservation of Air Samples (using filters)
-
Collection:
-
Use a high-volume air sampler with quartz fiber filters.
-
-
Handling:
-
After sampling, carefully remove the filter using clean forceps.
-
Immediately fold the filter in half with the particulate side facing inward and place it in a petri dish or a pre-cleaned glass jar.
-
Wrap the container in aluminum foil to protect it from light.
-
-
Storage and Transport:
-
Store the filter samples in a cooler with ice during transport.
-
Upon arrival at the laboratory, store the filters in a freezer at -20°C or below until extraction.
-
Visualizations
Caption: Workflow for Water Sample Collection and Preservation.
Caption: Workflow for Soil/Sediment Sample Collection and Preservation.
Caption: Primary Degradation Pathways for this compound.
References
- 1. Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. cdc.gov [cdc.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Degradation of aromatic compounds in ground-water, and methods of sample preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in quantitative analysis of 3-Nitrofluoranthene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-Nitrofluoranthene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS). The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD is a robust and sensitive method, particularly after a derivatization step to enhance fluorescence. GC-MS/MS offers high selectivity and sensitivity, which is beneficial for complex matrices.
Q2: I am observing poor linearity (low R² value) in my calibration curve. What are the potential causes?
A2: A low coefficient of determination (R²) value can stem from several factors:
-
Inappropriate calibration range: The concentration of your standards may fall outside the linear range of the instrument.
-
Standard degradation: this compound, like other nitro-PAHs, can be sensitive to light and temperature. Improper storage or handling of standard solutions can lead to degradation.
-
Instrumental issues: Problems with the injector, pump, detector, or a contaminated system can all lead to non-linear responses.
-
Matrix effects: In GC-MS, active sites in the inlet or ion source can cause issues, especially for higher molecular weight PAHs.
-
Improper data analysis: Ensure that the correct regression model is being used to fit your calibration data.
Q3: What is a suitable internal standard for this compound analysis?
A3: For quantitative analysis of nitro-PAHs, using an isotopically labeled internal standard is highly recommended to correct for variability in sample preparation and instrument response. A suitable internal standard would be a deuterated or ¹³C-labeled this compound. If unavailable, a deuterated or ¹³C-labeled nitro-PAH with a similar chemical structure and retention time can be a viable alternative.
Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A4: Poor peak shape can be caused by several factors:
-
Column issues: The analytical column may be degraded, contaminated, or incompatible with the analyte or mobile phase.
-
Secondary interactions: In HPLC, secondary interactions between this compound and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a highly deactivated column can help.
-
Injector problems: A dirty or improperly packed injector liner in a GC system can lead to peak tailing.
-
Inappropriate solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase in HPLC.
Q5: I'm not getting any signal or a very low signal for my standards. What should I check?
A5: A lack of or low signal can be due to:
-
Instrument malfunction: Check the detector lamp (in HPLC-UV), detector settings, and ensure the instrument is functioning correctly.
-
Standard degradation: Verify the integrity of your this compound standard.
-
Injection issues: Ensure the autosampler is injecting the correct volume and that the syringe is not clogged.
-
Sample preparation problems: Inefficient extraction or loss of analyte during cleanup steps can lead to low recovery.
Troubleshooting Guides
Calibration Curve Issues
| Issue | Possible Causes | Suggested Solutions |
| Poor Linearity (R² < 0.99) | Inappropriate calibration range. | Prepare a new set of standards with a narrower or different concentration range. |
| Standard degradation. | Prepare fresh standards from a reliable stock solution. Store standards protected from light and at a low temperature. | |
| Contaminated system (HPLC or GC). | Flush the system with appropriate strong solvents. Clean the injector and detector. | |
| Active sites in GC inlet or MS source. | Deactivate the GC inlet liner or use a liner with a gentle deactivation. Clean the MS ion source.[1] | |
| High Y-Intercept | Contamination in the blank or mobile phase. | Prepare a fresh blank and mobile phase using high-purity solvents. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and run a blank injection after a high-concentration standard. | |
| Inconsistent Response Factors | Fluctuations in injection volume. | Check the autosampler for air bubbles and ensure the syringe is functioning correctly. |
| Unstable detector response. | Allow the detector to warm up and stabilize completely. Check detector lamp intensity (for HPLC-UV). |
Chromatographic Problems
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | Secondary interactions with the stationary phase (HPLC). | Adjust mobile phase pH. Use a column with end-capping or a different stationary phase. |
| Active sites in the GC inlet. | Use a deactivated inlet liner or a liner with glass wool. | |
| Column contamination or degradation. | Backflush the column. If the problem persists, replace the column. | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent. | Ensure the sample solvent is similar in strength to the mobile phase (HPLC). | |
| Shifting Retention Times | Inconsistent mobile phase composition (HPLC). | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Leaks in the system. | Check all fittings for leaks. |
Quantitative Data Summary
The following tables provide typical performance characteristics for the quantitative analysis of this compound and its metabolite, 3-Nitrofluoranthen-8-ol.
Table 1: HPLC-Fluorescence Method for this compound in Soil
| Parameter | Typical Value |
| Quantification Limit (ng/kg dry mass) | 16 - 60[2] |
| Overall Recovery (%) | 89 - 106[2] |
| Intermediate Precision (%RSD) | 16 - 32[2] |
Table 2: HPLC-MS/MS Method for 3-Nitrofluoranthen-8-ol
| Parameter | Typical Value |
| Limit of Detection (LOD) (pg on column) | 0.1 - 1.0[3] |
| Limit of Quantification (LOQ) (pg on column) | 0.5 - 5.0[3] |
| Linear Range | 3-4 orders of magnitude[3] |
| Recovery (%) | 80 - 110[3] |
| Precision (%RSD) | < 15%[3] |
| Accuracy (%) | 85 - 115[3] |
Table 3: General Acceptance Criteria for Calibration Curve Linearity
| Field | Recommended R² Value |
| Pharmaceutical Assay | > 0.999[4] |
| Pharmaceutical Impurity | > 0.990[4] |
| General R&D/Academic Research | > 0.990[4] |
| Environmental Analysis (PAHs) | > 0.99[1] |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Analysis of this compound in Soil
This protocol is a generalized procedure based on validated methods for nitro-PAH analysis in soil samples.[2]
1. Sample Preparation
-
Extraction: Sonicate a known amount of dried soil sample with dichloromethane.
-
Derivatization: Reduce the nitro group of this compound to an amino group using a reducing agent like sodium borohydride to enhance fluorescence.
-
Cleanup: Use solid-phase extraction (SPE) with a silica gel cartridge to remove interferences.
2. HPLC-FLD Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation/Emission wavelengths of 244/528 nm for the derivatized this compound.[2]
3. Calibration
-
Prepare a series of calibration standards of derivatized this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Use a linear regression model to fit the data and determine the concentration of the samples.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Detection of 3-Nitrofluoranthene
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-Nitrofluoranthene is of paramount importance due to their mutagenic and carcinogenic properties. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for specific research needs.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase.[1] A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases, which is influenced by factors like polarity and solubility.[1][2] HPLC is particularly well-suited for non-volatile, thermally unstable, or polar compounds.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[3] In GC, an inert carrier gas (mobile phase) transports the vaporized sample through a column. Separation occurs based on the compound's volatility and interaction with the stationary phase.[1] The separated compounds then enter a mass spectrometer (MS), which provides highly selective detection and identification based on their mass-to-charge ratio.[2]
Experimental and Analytical Workflow
The general workflow for analyzing this compound involves several key stages, from sample collection to data interpretation. While initial preparation steps are similar, the analytical pathways for HPLC and GC-MS diverge significantly.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Reproducibility is key in analytical chemistry. The following sections outline typical starting protocols for both HPLC and GC-MS methods for nitro-PAH analysis.
HPLC-MS/MS Protocol
This protocol is adapted from established methods for nitro-PAH metabolites and is highly suitable for this compound.[5][6]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.[5][7]
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent in water to remove polar interferences.[5]
-
Elute this compound with a suitable organic solvent like acetonitrile or methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.[5][6]
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.2-0.4 mL/min.[5]
-
Gradient Program (Example):
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)[5]
-
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on optimization. For hydroxylated metabolites, negative ion mode is often preferred.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[5]
-
GC-MS Protocol
This protocol is based on general methods for analyzing semi-volatile PAHs.[8][9]
-
Sample Preparation:
-
GC Conditions:
-
Inlet: Splitless injection mode is used to maximize the transfer of analytes to the column.[8]
-
Inlet Temperature: 300-320°C. High temperatures are needed to prevent the deposition of higher boiling point PAHs.[8][9]
-
Column: Rtx-35 or similar mid-polarity column (e.g., 30 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness).[9]
-
Oven Temperature Program (Example):
-
Initial temperature: 90°C, hold for 2 min
-
Ramp: 5°C/min to 320°C
-
Hold: 12 min at 320°C[9]
-
-
-
MS Conditions:
Comparative Data Analysis
The choice between HPLC and GC-MS depends on several factors, including analyte properties, required sensitivity, and the sample matrix.[10][13] The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | HPLC (with MS/MS or FLD) | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds like nitro-PAHs.[3] Avoids potential thermal degradation. | Ideal for volatile and thermally stable compounds.[3] Requires analyte to be stable at high inlet temperatures (300°C+).[1][2] |
| Sample Preparation | Often requires less extensive sample preparation. Derivatization is not needed.[3] | May require derivatization for polar compounds to increase volatility, adding complexity and potential for error.[3] |
| Sensitivity (LOD/LOQ) | High sensitivity. LODs for a related metabolite are reported in the 0.1-1.0 pg range on-column.[5] For 2-Nitrofluoranthene, an LOD of 1 pg was achieved.[14] | Excellent sensitivity. For general PAHs, LODs are often in the picogram (pg) to femtogram (fg) range, especially in SIM mode.[3][12] Can be an order of magnitude lower than HPLC-FLD.[10] |
| Selectivity | High selectivity, particularly when coupled with tandem mass spectrometry (MS/MS) or fluorescence detection (FLD).[3][10] | High selectivity due to mass-based detection, which provides structural information and reduces matrix effects.[3] |
| Analysis Time | Modern UHPLC systems can offer fast analysis times, often under 25 minutes.[10][15] | Run times can be longer compared to UHPLC, sometimes exceeding 30-40 minutes for complex PAH mixtures.[9][15] |
| Cost & Complexity | Can be more expensive due to the high cost of solvents and the need for a pressure pump.[1] | Generally more cost-effective as it uses affordable carrier gases instead of large volumes of expensive solvents.[1] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and effective techniques for the analysis of PAHs.
HPLC , particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is often the recommended technique for this compound . Its major advantage is the ability to analyze polar and potentially thermally sensitive compounds without the need for derivatization.[3] This simplifies sample preparation, reduces the risk of analyte degradation, and leads to a more direct and robust analysis.
GC-MS offers unparalleled sensitivity for many PAHs and is considered a gold standard for volatile compounds.[10][16] However, its primary drawback for a nitro-PAH like this compound is the high temperature required for vaporization, which could lead to degradation. If the thermal stability of this compound is confirmed and ultimate sensitivity is the primary goal, GC-MS can be a viable, and often more cost-effective, option.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the sample matrix, required limits of detection, and the availability of instrumentation. For routine analysis and applications involving complex biological or environmental samples, the robustness and broader applicability of HPLC make it a highly favorable choice.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Nitrofluoranthene in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-nitrofluoranthene, a potent environmental mutagen, in various biological matrices. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers in selecting and validating appropriate analytical protocols for toxicokinetic studies, biomarker validation, and risk assessment.
Introduction
This compound (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, commonly found in diesel exhaust and ambient air pollution. Its metabolic activation is a critical factor in its potential carcinogenic effects. Accurate and reproducible quantification of this compound and its metabolites in biological matrices such as urine, blood, and tissues is crucial for understanding its metabolic fate, assessing exposure, and elucidating its mechanisms of toxicity. This guide focuses on the validation of common analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Comparison of Analytical Methods
The choice of analytical method for the determination of this compound in biological samples is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While specific validation data for the parent compound this compound is limited in publicly available literature, the following tables summarize typical performance data for the analysis of nitro-PAHs and their metabolites, providing a benchmark for method validation.
Table 1: Comparison of Typical Method Validation Parameters for Nitro-PAH Analysis
| Parameter | LC-MS/MS | GC-MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL | ~2 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL[2] | 5 - 50 pg/mL | 2 ng/mL[1] |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998[3] |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10.6%[1] |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 9.8%[1] |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% | 84.7 - 95.0%[1] |
Note: The data presented are illustrative and may vary based on the specific analyte, matrix, instrumentation, and protocol modifications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline generalized protocols for the analysis of this compound and its metabolites in various biological matrices. These should be optimized for specific laboratory conditions.
Sample Preparation
1. Urine:
-
Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples often require deconjugation.
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog).
-
Add a buffer solution to adjust the pH to the optimal range for β-glucuronidase/sulfatase (typically pH 5-6).
-
Add the enzyme solution and incubate at 37°C for 4-16 hours.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent in water to remove interferences.
-
Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.[4]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[4]
-
2. Blood (Plasma/Serum):
-
Protein Precipitation:
-
To a volume of plasma or serum, add a threefold volume of a cold organic solvent mixture (e.g., methanol:acetonitrile, 3:1, v/v).[5]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge and collect the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE):
3. Tissues (e.g., Liver):
-
Homogenization:
-
Excise the tissue and perfuse with ice-cold saline to remove blood.
-
Mince the tissue in an ice-cold homogenization buffer.
-
Homogenize using a suitable homogenizer (e.g., Potter-Elvehjem).
-
-
Extraction:
-
For fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted. This involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove lipids.[7]
-
For leaner tissues, extraction with a polymer like polydimethylsiloxane (PDMS) followed by direct sample introduction into the GC-MS/MS can be employed.[8]
-
Instrumental Analysis
1. LC-MS/MS:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for hydroxylated metabolites.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) with precursor and product ions specific for this compound and its metabolites.
2. GC-MS/MS:
-
Derivatization: For hydroxylated metabolites, a derivatization step is often necessary to increase volatility. This can be achieved by reacting the extract with an agent like BSTFA with 1% TMCS to form silyl ethers.
-
GC Column: Fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Selected Ion Monitoring (SIM) or MRM of characteristic ions.
Metabolic Pathway and Experimental Workflow
The metabolic activation of this compound is a key process in its genotoxicity. It primarily involves cytochrome P450 (CYP) enzymes, which hydroxylate the aromatic ring, followed by conjugation reactions. The resulting reactive intermediates can form DNA adducts, leading to mutations.
Caption: Metabolic activation pathway of this compound.
The general workflow for the analysis of this compound in biological matrices involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hesiglobal.org [hesiglobal.org]
- 6. antisel.gr [antisel.gr]
- 7. agilent.com [agilent.com]
- 8. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of 3-Nitrofluoranthene
An Objective Analysis of Leading Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Nitrofluoranthene (3-NF), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources like diesel exhaust, is critical for toxicological studies and risk assessment.[1][2][3] While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of the principal analytical methodologies. The performance data herein is synthesized from studies on its key metabolites, such as 3-Nitrofluoranthen-8-ol and 3-Nitrofluoranthen-9-ol, offering a robust framework for establishing and validating analytical protocols.[1][4]
The primary analytical techniques for the quantification of this compound and its metabolites include High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Quantitative Data Summary
The following table summarizes typical method validation parameters for the most common analytical techniques. These values are representative and may vary depending on the specific instrumentation, sample matrix, and protocol modifications.
Table 1: Comparison of Typical Method Validation Parameters for this compound Metabolite Analysis
| Parameter | LC-MS/MS | GC-MS | HPLC-Fluorescence |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL[1] | 1 - 10 pg/mL[1] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL[1] | 5 - 50 pg/mL[1] | ~0.3 µg/mL |
| Linearity (R²) | > 0.995[1] | > 0.99[1] | > 0.99 |
| Intra-day Precision (%RSD) | < 10%[1] | < 15%[1] | < 10% |
| Inter-day Precision (%RSD) | < 15%[1] | < 20%[1] | < 15% |
| Accuracy/Recovery (%) | 85 - 115%[1] | 80 - 120%[1] | 80 - 110% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it suitable for complex biological matrices.[4]
-
Sample Preparation (Human Urine):
-
Enzymatic Hydrolysis: To deconjugate metabolites, 1 mL of urine is treated with β-glucuronidase/sulfatase at 37°C.[1][6]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto a C18 SPE cartridge. The cartridge is washed to remove interferences, and the analyte is eluted with methanol.[1][6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor and product ions.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique, particularly for semi-volatile nitro-PAHs.[5]
-
Sample Preparation:
-
GC-MS Conditions:
Methodology Diagrams
The following diagrams illustrate the experimental workflows and the metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Postulated metabolic activation pathway of this compound.
Objective Comparison
-
LC-MS/MS stands out for its high sensitivity and specificity, making it the preferred method for analyzing complex biological samples with very low analyte concentrations.[4][5] Its ability to analyze polar and thermally labile compounds without derivatization simplifies sample preparation.[5]
-
GC-MS is a robust and sensitive technique, particularly for less polar and more volatile compounds. However, the need for derivatization for hydroxylated metabolites like those of this compound adds a step to the sample preparation process and can introduce variability.[1][5]
-
HPLC with Fluorescence Detection is a more cost-effective and widely available technique. While it offers good sensitivity for fluorescent compounds, it may lack the selectivity of mass spectrometric methods, potentially leading to interference from matrix components.[4][6]
For researchers requiring the highest level of sensitivity and specificity for the quantification of this compound and its metabolites, LC-MS/MS is the recommended technique.[8] However, GC-MS and HPLC-Fluorescence remain viable alternatives depending on the specific application, required sensitivity, and available instrumentation. The choice of method should be guided by a thorough validation process to ensure data accuracy and reliability.
References
3-Nitrofluoranthene vs. 1-Nitropyrene: A Comparative Guide on Mutagenicity in the Ames Test
For researchers, scientists, and drug development professionals engaged in genotoxicity assessment, understanding the mutagenic potential of nitroaromatic hydrocarbons is of paramount importance. This guide provides an objective comparison of the mutagenicity of two prominent environmental contaminants, 3-nitrofluoranthene and 1-nitropyrene, as evaluated by the Ames test. The information presented herein is supported by experimental data to facilitate informed decision-making in research and development.
Quantitative Mutagenicity Data
The relative mutagenic potency of this compound and 1-nitropyrene has been quantified in various strains of Salmonella typhimurium in the Ames test. The data, presented in revertants per nanomole, indicates that this compound is a more potent mutagen than 1-nitropyrene, particularly in the TA98 strain without metabolic activation.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenicity (revertants/nmole) |
| This compound | TA98 | Absent | ~1000 - 13,400 |
| TA98 | Present | Data not consistently reported | |
| TA100 | Absent/Present | Mutagenic, but less so than in TA98 | |
| 1-Nitropyrene | TA98 | Absent | ~700 - 3,050 |
| TA98 | Present | Data not consistently reported | |
| TA100 | Absent/Present | Less mutagenic than this compound |
Note: The range in mutagenicity values reflects data from different studies and experimental conditions.
Experimental Protocols
The following is a synthesized protocol for the Ames test, based on methodologies commonly employed for the evaluation of nitroaromatic hydrocarbons like this compound and 1-nitropyrene.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To determine the potential of a test compound to induce reverse mutations at the histidine locus in auxotrophic strains of Salmonella typhimurium.
Materials:
-
Test Strains: Salmonella typhimurium strains TA98 and TA100. For more detailed studies, nitroreductase-deficient (e.g., TA98NR) and O-acetyltransferase-deficient (e.g., TA98/1,8-DNP6) strains can be included.
-
Test Compounds: this compound and 1-nitropyrene, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Positive Controls:
-
Without S9 activation: 2-nitrofluorene for TA98, sodium azide for TA100.
-
With S9 activation: 2-aminoanthracene for both strains.
-
-
Negative Control: The solvent used to dissolve the test compounds.
-
Metabolic Activation System: S9 fraction from the liver of rats induced with Aroclor 1254, supplemented with a cofactor mix (S9 mix) containing NADP and glucose-6-phosphate.
-
Media and Reagents:
-
Nutrient broth for overnight cultures.
-
Top agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of L-histidine and D-biotin.
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose).
-
Procedure:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: If required, prepare the S9 mix on ice.
-
Exposure:
-
To 2 mL of molten top agar maintained at 45°C, add:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution at various concentrations, or the positive or negative control.
-
0.5 mL of S9 mix or a phosphate buffer (for assays without metabolic activation).
-
-
-
Plating: Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the number of spontaneous revertants observed on the negative control plates.
Mutagenic Activation Pathway
The mutagenicity of both this compound and 1-nitropyrene is primarily dependent on the metabolic reduction of their nitro group. This process, carried out by bacterial nitroreductases, leads to the formation of a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, for instance by O-esterification, to a highly reactive species that readily forms adducts with DNA, leading to mutations.
Caption: Metabolic activation of this compound and 1-nitropyrene to mutagenic species.
Data Presentation: Comparative Tumorigenicity of Nitro-PAHs and their Parent Compounds
A Comparative Guide to the Tumorigenicity of Nitro-Polycyclic Aromatic Hydrocarbons
For researchers, scientists, and professionals in drug development, understanding the carcinogenic potential of various chemical compounds is paramount. This guide provides a comparative analysis of the tumorigenicity of different nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of environmental pollutants formed from the incomplete combustion of organic materials. The data presented herein is compiled from various experimental studies to facilitate an objective comparison of their carcinogenic potency.
The following table summarizes the quantitative data on the tumorigenicity of several nitro-PAHs and their corresponding parent PAHs. The data is organized to allow for a direct comparison of their carcinogenic effects in various animal models and experimental setups.
| Compound | Parent PAH | Dose | Animal Model | Route of Administration | Tumor Type | Tumor Incidence (%) | Reference |
| Pyrene Derivatives | |||||||
| 1-Nitropyrene | Pyrene | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 21-28 | [1][2] |
| 1-Nitropyrene | Pyrene | 700 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 12-15 | [1][2] |
| 1-Nitropyrene | Pyrene | 6.44 mmol/kg | A/J Mouse | Intraperitoneal | Lung | Significantly increased | [3] |
| 1-Nitropyrene | Pyrene | 25 mg/kg (8 weeks) | Newborn Rat | Subcutaneous | Sarcomas at injection site | 31 (males), 28 (females) | [4] |
| 1-Nitrosopyrene | Pyrene | 700 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males/females) | 45 / 9 | [1][2] |
| 4-Nitropyrene | Pyrene | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males/females) | 83 / 7 | [1][2] |
| 1,3-Dinitropyrene | Pyrene | 200 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 20 | [1][2] |
| 1,3-Dinitropyrene | Pyrene | 0.05 mg/mouse (20 weeks) | BALB/c Mouse | Subcutaneous | No tumors at injection site | 0 | [5] |
| 1,6-Dinitropyrene | Pyrene | 200 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 32 | [1][2] |
| 1,6-Dinitropyrene | Pyrene | 0.1 mg/rat | F344 Rat | Intrapulmonary | Lung Cancer | 85 | [6] |
| 1,8-Dinitropyrene | Pyrene | 200 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 16 | [1][2] |
| 1,8-Dinitropyrene | Pyrene | 0.05 mg/mouse (20 weeks) | BALB/c Mouse | Subcutaneous | Tumors at injection site | 40 | [5] |
| Pyrene | - | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 21-28 | [1][2] |
| Chrysene Derivatives | |||||||
| 6-Nitrochrysene | Chrysene | 700 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males/females) | 76 / 23 | [1][2][7] |
| 6-Nitrochrysene | Chrysene | 700 nmol/mouse | Newborn Mouse | Intraperitoneal | Lung | 85-90 | [1][2] |
| 6-Nitrochrysene | Chrysene | 100 nmol/mouse | Newborn Mouse | Intraperitoneal | Lung & Liver | Significant tumorigenicity | [7][8][9] |
| 1-Nitrochrysene | Chrysene | 100 nmol/mouse | Newborn Mouse | Intraperitoneal | Lung & Liver | Not significantly different from control | [8] |
| 2-Nitrochrysene | Chrysene | 100 nmol/mouse | Newborn Mouse | Intraperitoneal | Lung & Liver | Not significantly different from control | [8] |
| 3-Nitrochrysene | Chrysene | 100 nmol/mouse | Newborn Mouse | Intraperitoneal | Lung & Liver | Not significantly different from control | [8] |
| Chrysene | - | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) / Lung (males) | 41 / 21 | [1][2] |
| Benz[a]anthracene Derivatives | |||||||
| 7-Nitrobenz[a]anthracene | Benz[a]anthracene | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 28 | [1][2] |
| Benz[a]anthracene | - | 2800 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 79 | [1][2] |
| Benzo[a]pyrene Derivatives | |||||||
| 6-Nitrobenzo[a]pyrene | Benzo[a]pyrene | 560 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 28 | [1][2] |
| 2-Nitrobenzo[a]pyrene | Benzo[a]pyrene | 400 nmol total | Neonatal B6C3F1 Mouse | Intraperitoneal | Liver | 91-100 | [10] |
| Benzo[a]pyrene | - | 560 nmol/mouse | Newborn Mouse | Intraperitoneal | Liver (males) | 49 | [1][2] |
| Benzo[a]pyrene | - | 0.3 mg/rat | F344 Rat | Intrapulmonary | Lung Cancer | 76 | [6] |
| Fluoranthene Derivatives | |||||||
| 3-Nitrofluoranthene | Fluoranthene | 1000 µ g/rat | F344 Rat | Intrapulmonary | Lung Tumors | 5 | [11] |
| 3,7-Dinitrofluoranthene | Fluoranthene | 200 µ g/rat | F344 Rat | Intrapulmonary | Lung Tumors | 54.5 | [11] |
| 3,9-Dinitrofluoranthene | Fluoranthene | 200 µ g/rat | F344 Rat | Intrapulmonary | Lung Tumors | 90.5 | [11] |
| Fluoranthene | - | Not specified | Newborn Mouse | Not specified | Lung Tumors | Active | [12][13] |
| Fluorene Derivatives | |||||||
| 2-Nitrofluorene | Fluorene | Not specified | Rat | Oral | Mammary gland, forestomach, liver, ear duct tumors | Sufficient evidence for carcinogenicity | [14] |
| 2-Nitrofluorene | Fluorene | 50-1500 µg | SENCAR Mouse | Topical | No papilloma formation | 0 | [15] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the tumorigenicity data. Below are summaries of the key experimental protocols cited in the comparative data table.
Newborn Mouse Tumorigenicity Assay
This assay is frequently used to evaluate the carcinogenic potential of chemicals.[1][2][7][8][9][10][12][13][16]
-
Animal Model: Newborn mice (e.g., B6C3F1, BLU:Ha, or CD-1 strains) are used due to their high susceptibility to carcinogens.
-
Administration: The test compound, dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO) or trioctanoin, is administered via intraperitoneal (i.p.) injection. Typically, injections are given on days 1, 8, and 15 of life.[1][2][8][10]
-
Dosage: A range of doses is usually tested to establish a dose-response relationship.
-
Observation Period: The animals are monitored for a significant portion of their lifespan (e.g., 6 months to a year) for tumor development.[10][12][13]
-
Endpoint: The primary endpoints are the incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) of tumors, most commonly in the liver and lungs.
Experimental Workflow for a Newborn Mouse Tumorigenicity Assay.
Subcutaneous Injection Carcinogenicity Study in Rats
This method assesses the potential of a substance to induce tumors at the site of injection.[4]
-
Animal Model: Adult or newborn rats of a specific strain (e.g., F344 or Sprague-Dawley) are used.
-
Administration: The test compound, suspended in a vehicle, is injected subcutaneously into a specific site on the animal's body. The injections can be administered once or multiple times over a period.
-
Dosage: Different dose groups are included to evaluate dose-dependent effects.
-
Observation Period: The animals are observed for an extended period, often for the majority of their lifespan, for the development of tumors at the injection site.
-
Endpoint: The primary endpoint is the incidence of tumors, typically sarcomas such as malignant fibrous histiocytomas, at the site of injection.
Intrapulmonary Implantation Carcinogenicity Study in Rats
This protocol is designed to directly assess the carcinogenic effects of a substance on the lung tissue.[6][11]
-
Animal Model: Adult male rats (e.g., F344) are commonly used.
-
Administration: The test compound is suspended in a carrier matrix (e.g., beeswax-tricaprylin) and surgically implanted directly into the lung parenchyma.
-
Dosage: A range of doses is implanted to determine the dose-response for lung tumor induction.
-
Observation Period: The animals are monitored for a long duration, often up to 100 weeks, for the development of lung tumors.[11]
-
Endpoint: The primary endpoint is the incidence and histological type of lung tumors, such as squamous cell carcinomas.
Signaling Pathways in Nitro-PAH Carcinogenesis
The carcinogenicity of nitro-PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can damage DNA.[17][18][19][20][21][22] The primary metabolic pathways involved are nitroreduction and ring oxidation.
-
Nitroreduction: This is a key activation step where the nitro group of the nitro-PAH is reduced to a nitroso and then to a reactive N-hydroxyarylamine intermediate.[17] This reaction is often catalyzed by nitroreductase enzymes present in mammalian tissues and gut microflora. The N-hydroxyarylamine can then be further activated, for instance through O-esterification, to form a highly reactive nitrenium ion that readily binds to DNA, forming DNA adducts.[17]
-
Ring Oxidation: Similar to their parent PAHs, nitro-PAHs can also undergo oxidation on the aromatic ring, catalyzed by cytochrome P450 enzymes.[17][20][22] This can lead to the formation of diol epoxides, which are also highly reactive and capable of forming DNA adducts.[18][19]
The formation of these DNA adducts is a critical initiating event in carcinogenesis. If not repaired, these adducts can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., ras family), during DNA replication.[10] The accumulation of these mutations can disrupt normal cellular processes, including cell cycle control and apoptosis, ultimately leading to neoplastic transformation and tumor development.
Metabolic activation pathways of Nitro-PAHs leading to carcinogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Tumorigenicity of nitropolycyclic aromatic hydrocarbons in the neonatal B6C3F1 mouse bioassay and characterization of ras mutations in liver tumors from treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, this compound and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative lung tumorigenicity of parent and mononitro-polynuclear aromatic hydrocarbons in the BLU:Ha newborn mouse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative lung tumorigenicity of parent and mononitro-polynuclear aromatic hydrocarbons in the BLU:Ha newborn mouse assay (Journal Article) | OSTI.GOV [osti.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Nitrochrysene is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 20. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Parallel Transformations of Polycyclic Aromatic Hydrocarbons in the Body and in the Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Occupational Diesel Exhaust Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess occupational exposure to diesel engine exhaust (DEE). The following sections detail the performance of various biomarkers, the experimental protocols for their measurement, and visualizations of the relevant biological and experimental workflows. This information is intended to assist researchers in selecting the most appropriate biomarkers for their studies.
Data Presentation: Biomarker Performance Comparison
The selection of a suitable biomarker for assessing diesel exhaust exposure depends on various factors, including the specific exposure setting, the desired window of exposure (short-term vs. long-term), and the analytical methods available. The table below summarizes quantitative data on some of the most commonly investigated biomarkers.
| Biomarker Category | Specific Biomarker | Matrix | Key Findings | Reference |
| Nitro-PAHs & Metabolites | 1-Nitropyrene (1-NP) | Air Particulate Matter | Found at higher levels in diesel exhaust compared to other combustion sources. Air concentrations in underground mines ranged from geometric means of 4.4 to 65 pg/m³.[1] Correlated with mutagenic potency of air samples (r = 0.80-0.93).[2] | [1][2] |
| Urinary 1-NP Metabolites (e.g., OHNPs, OHNAAPs) | Urine | Detected in the urine of exposed workers and non-occupationally exposed subjects.[3][4] Concentrations in taxi drivers were greater than in non-occupationally exposed subjects.[4][5] May be more suitable for assessing ongoing exposure over several days rather than acute, single-workshift exposures.[4][5] | [3][4][5] | |
| Carbonaceous Components | Elemental Carbon (EC) | Air Particulate Matter | Considered a superior marker for diesel particulate matter as it constitutes a large fraction of the particulate mass and has limited sources other than diesel engines in most workplaces.[6][7] Personal exposures in one study showed approximately 75% of results below 0.070 mg/m³.[8] | [6][7][8] |
| DNA & Protein Adducts | DNA Adducts | Lymphocytes | Exposed workers had significantly higher levels of DNA adducts compared to controls (0.84 fmol/µg DNA vs. 0.26 in controls with butanol enrichment; 0.65 fmol/µg DNA vs. 0.08 with P1 nuclease enrichment).[9] | [9] |
| Hydroxyethylvaline (HOEtVal) | Hemoglobin | Median levels in exposed workers were 33.3 pmol/g hemoglobin versus 22.1 in controls.[9] Correlated with urinary 1-hydroxypyrene.[9] | [9] | |
| PAH Metabolites | 1-Hydroxypyrene (1-OHP) | Urine | Levels in exposed workers were 0.11 µmol/mol creatinine compared to 0.05 in controls.[9] However, some studies found that urinary PAHs were not significantly altered by short-term controlled exposures to diesel exhaust.[10] | [9][10] |
| Immune/Inflammatory Markers | Various (e.g., CRP, CCL15/MIP-1D, CCL2/MCP-1) | Plasma | Levels of certain markers associated with lung cancer risk were altered in workers exposed to DEE.[11] For example, C-reactive protein (CRP) was decreased and macrophage inflammatory protein-1β was also decreased in DEE-exposed workers below the EU occupational exposure limit.[12] | [11][12] |
| MicroRNAs (e.g., miR-92a-3p, miR-423-3p, miR-122-5p) | Plasma/Serum | Alterations in specific microRNAs were observed in DEE-exposed workers, even at exposure levels below current occupational limits.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. Below are summaries of experimental protocols for key biomarkers discussed in this guide.
Measurement of Urinary 1-Nitropyrene (1-NP) Metabolites
-
Sample Collection and Preparation : Urine samples are collected from subjects. For occupational studies, pre-shift, post-shift, and next-morning samples may be collected.[4][5]
-
Enzymatic Hydrolysis : To measure both free and conjugated metabolites, urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates.
-
Solid-Phase Extraction (SPE) : The hydrolyzed urine is then passed through an SPE cartridge (e.g., C18) to extract the 1-NP metabolites and separate them from interfering substances.
-
Purification : The eluate from the SPE cartridge may be further purified using additional chromatography steps, such as on an acidic alumina cartridge.[3]
-
Analysis by LC-MS/MS : The purified extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13][14] The metabolites, such as hydroxy-1-nitropyrenes (OHNPs) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs), are identified based on their specific retention times and mass-to-charge ratios.[3][13]
-
Quantification : Quantification is achieved by comparing the peak areas of the target metabolites to those of deuterated internal standards.[3] Results are often normalized to urinary creatinine levels to account for urine dilution.
Measurement of Elemental Carbon (EC) in Air
-
Sample Collection : Personal or area air samples are collected by drawing a known volume of air through a filter cassette using a sampling pump. A common setup involves a Mine Safety and Health Administration (MSHA) compliant diesel particulate matter (DPM) impactor cassette downstream of a cyclone pre-selector to collect the respirable fraction.[1]
-
Analysis by Thermal-Optical Method : The collected particulate matter on the filter is analyzed using a thermal-optical technique.[6][7]
-
Temperature and Atmosphere Control : The sample is heated in a controlled atmosphere, first in an inert atmosphere (e.g., helium) to volatilize organic carbon (OC), and then in an oxidizing atmosphere (e.g., a mixture of oxygen and helium) to combust the elemental carbon (EC).
-
Optical Correction : A laser is used to monitor the filter's transmittance. During the initial heating in the inert atmosphere, some organic carbon can pyrolyze into elemental carbon (char), which would lead to an overestimation of EC. The optical feature corrects for this by monitoring the change in light transmission and adjusting the split between OC and EC accordingly.[6][7]
Visualizations
The following diagrams illustrate the experimental workflow for biomarker validation and a simplified signaling pathway potentially involved in the biological response to diesel exhaust exposure.
Caption: Experimental workflow for cross-validating biomarkers of diesel exhaust exposure.
Caption: Simplified signaling pathway from diesel exhaust exposure to biomarker expression.
References
- 1. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Nitropyrene as a marker for the mutagenicity of diesel exhaust-derived particulate matter in workplace atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of urinary metabolites of 1-nitropyrene as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Elemental carbon-based method for occupational monitoring of particulate diesel exhaust: methodology and exposure issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Biomonitoring of diesel exhaust-exposed workers. DNA and hemoglobin adducts and urinary 1-hydroxypyrene as markers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Occupational exposure to diesel engine exhaust and alterations in immune/inflammatory markers: a cross-sectional molecular epidemiology study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alterations to biomarkers related to long-term exposure to diesel exhaust at concentrations below occupational exposure limits in the European Union and the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. Chemical & Engineering News: Latest News - Urine Test Tracks Exposure To Diesel Exhaust [pubsapp.acs.org]
A Comparative Analysis of DNA Adducts from 3-Nitrofluoranthene and Other Nitroarenes
For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage by environmental genotoxins is paramount. This guide provides a detailed comparison of DNA adducts formed by 3-nitrofluoranthene (3-NFA) and other significant nitroarenes, supported by experimental data and methodologies.
Nitroarenes, a class of compounds found in diesel exhaust and airborne particulate matter, are potent mutagens and carcinogens. Their genotoxicity is primarily mediated through the formation of covalent DNA adducts following metabolic activation. This guide focuses on the characteristics of DNA adducts derived from 3-NFA and compares them with those from other well-studied nitroarenes, including 1-nitropyrene, 3-nitrobenzanthrone, and aristolochic acid.
Metabolic Activation: The Gateway to Genotoxicity
The formation of DNA adducts by nitroarenes is a multi-step process initiated by metabolic activation. The two primary pathways are nitroreduction and ring oxidation.[1] The nitroreduction pathway, involving the reduction of the nitro group, leads to the formation of a highly reactive nitrenium ion that can covalently bind to DNA.[1] Ring oxidation, catalyzed by cytochrome P450 enzymes, introduces hydroxyl groups onto the aromatic rings, which can also lead to reactive intermediates capable of DNA adduction.[1]
Caption: Metabolic activation pathways of nitroarenes leading to DNA adduct formation.
Comparison of DNA Adducts
The structure and abundance of DNA adducts vary significantly among different nitroarenes, influencing their mutagenic potential and carcinogenic potency.
| Nitroarene | Major DNA Adduct(s) | Adduct Formation Site(s) | Adduct Levels (Example Data) | Reference(s) |
| This compound (3-NFA) | N-(deoxyguanosin-8-yl)-3-aminofluoranthene | C8 of deoxyguanosine (dG) | 2.4 adducts / 105 nucleosides (in vitro, xanthine oxidase) | [2][3][4] |
| 1-Nitropyrene (1-NP) | N-(deoxyguanosin-8-yl)-1-aminopyrene | C8 of deoxyguanosine (dG) | ~10 pmol/mg DNA (in vitro, xanthine oxidase) | [5][6] |
| 3-Nitrobenzanthrone (3-NBA) | 2-(2'-deoxyguanosin-N2-yl)-3-aminobenzanthrone, N-(deoxyguanosin-8-yl)-3-aminobenzanthrone, N-(deoxyadenosin-N6-yl)-3-aminobenzanthrone | N2 and C8 of deoxyguanosine (dG), N6 of deoxyadenosine (dA) | 350 ± 139 adducts / 108 nucleotides (rat lung, high dose) | [7][8][9] |
| Aristolochic Acid (AA) | 7-(deoxyadenosin-N6-yl)aristolactam I, 7-(deoxyguanosin-N2-yl)aristolactam I | N6 of deoxyadenosine (dA), N2 of deoxyguanosine (dG) | Adducts present in 70% of an endemic cohort with urothelial carcinomas. | [10][11][12][13] |
Key Observations:
-
This compound (3-NFA) primarily forms a single major adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene, at the C8 position of guanine.[2][3][4] This specificity is a key characteristic of its genotoxic profile.
-
1-Nitropyrene (1-NP) , another well-characterized environmental pollutant, also predominantly forms a C8-dG adduct, N-(deoxyguanosin-8-yl)-1-aminopyrene.[5]
-
3-Nitrobenzanthrone (3-NBA) exhibits a more complex adduct profile, forming multiple adducts at both guanine (N2 and C8 positions) and adenosine (N6 position) residues.[7][8] The N2-dG adduct is often the most abundant and persistent.[7]
Experimental Protocols for DNA Adduct Analysis
The detection and quantification of DNA adducts are crucial for assessing the genotoxic potential of nitroarenes. Several methods are employed, with ³²P-postlabeling and HPLC coupled with mass spectrometry being the most common.[14][15][16][17]
In Vitro DNA Adduction using Xanthine Oxidase
This method is used to generate DNA adducts in a controlled laboratory setting to serve as standards for in vivo studies.
Materials:
-
Nitroarene of interest (e.g., 3-NFA)
-
Calf thymus DNA
-
Xanthine oxidase
-
Hypoxanthine
-
Phosphate buffer (pH 7.4)
-
Enzymes for DNA hydrolysis (e.g., micrococcal nuclease, spleen phosphodiesterase)
-
HPLC system with UV and/or mass spectrometry detection
Procedure:
-
Dissolve the nitroarene in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine calf thymus DNA, hypoxanthine, and phosphate buffer.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the mixture at 37°C for a specified duration.
-
Stop the reaction and purify the DNA to remove unbound nitroarene and metabolites.
-
Enzymatically hydrolyze the adducted DNA to individual nucleosides.
-
Analyze the hydrolysate by HPLC to separate and identify the DNA adducts, often by comparing their retention times and mass spectra to known standards.[2][5]
³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method allows for the detection of DNA adducts in biological samples where adduct levels may be very low.[14][16]
Procedure:
-
Isolate DNA from tissues or cells of interest.
-
Digest the DNA to 3'-phospho-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides, for example, by n-butanol extraction.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC) or HPLC.
-
Detect and quantify the adducts by autoradiography and scintillation counting.[8][9]
Caption: General experimental workflow for DNA adduct analysis.
Mutagenic Consequences and Biological Significance
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[1] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication.[18] For example, aristolochic acid-DNA adducts are known to cause a specific A:T to T:A transversion mutation signature in the TP53 tumor suppressor gene, providing a direct link between exposure and cancer development.[10][11] Similarly, 3-nitrobenzanthrone predominantly induces G:C to T:A transversions.[7] The type and location of the adduct, as well as the DNA sequence context, can influence the resulting mutational pattern.[18]
Conclusion
This comparative guide highlights the distinct profiles of DNA adducts formed by this compound and other prominent nitroarenes. While 3-NFA and 1-NP primarily form C8-dG adducts, 3-NBA and aristolochic acid exhibit a broader range of adduction sites, including other positions on guanine and adenine. These differences in adduct formation, persistence, and subsequent mutagenic events are crucial for understanding the varying carcinogenic potentials of these environmental contaminants. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the genotoxic effects of these and other nitroarenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nitropyrene: DNA binding and adduct formation in respiratory tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DNA adduct formation by the ubiquitous environmental contaminant 3-nitrobenzanthrone in rats determined by (32)P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 3-Nitrofluoranthene-9-sulfate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of xenobiotic metabolites is a cornerstone of toxicology, drug development, and environmental health research. 3-Nitrofluoranthene-9-sulfate, a metabolite of the environmental pollutant this compound, is an emerging biomarker of exposure to diesel exhaust.[1] This guide provides a comparative analysis of analytical methodologies for its quantification, with a primary focus on the accuracy and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct quantitative data for this compound-9-sulfate is still emerging in peer-reviewed literature, this guide synthesizes the available information and draws comparisons from closely related nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites to provide a valuable reference for researchers.
Method Performance: A Comparative Overview
The selection of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the complexity of the sample matrix. For the analysis of this compound-9-sulfate in biological matrices such as urine, LC-MS/MS is the recommended approach due to its superior sensitivity and specificity.[1] Alternative methods, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), have been traditionally used for the analysis of parent PAHs and their non-sulfated metabolites. However, the analysis of a sulfated metabolite like this compound-9-sulfate presents challenges for these methods, primarily due to its high polarity and thermal instability, making LC-MS/MS the most suitable technique.
The following table summarizes typical performance characteristics for the analysis of nitro-PAH metabolites using various analytical techniques. It is important to note that these values are illustrative and based on data for similar compounds, as validated data for this compound-9-sulfate is not yet widely available.
| Parameter | LC-MS/MS | GC-MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL | < 0.60 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 50 pg/mL | 16 - 60 µg/kg |
| Linearity (R²) | > 0.995 | > 0.99 | Not specified |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10.0% |
| Inter-day Precision (%RSD) | < 15% | < 20% | 16 - 32% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% | 70.1 - 106% |
Data compiled from studies on related nitro-PAH metabolites and should be considered as expected performance benchmarks.[2][3]
Experimental Protocols
A detailed and robust experimental protocol is critical for achieving accurate and reproducible results. The following is a comprehensive protocol for the analysis of this compound-9-sulfate in human urine using LC-MS/MS, based on established methods for similar analytes.
LC-MS/MS Protocol for this compound-9-sulfate Analysis
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of an appropriate internal standard solution (e.g., ¹³C-labeled this compound-9-sulfate). Add 500 units of β-glucuronidase/sulfatase and incubate at 37°C for 4 hours to deconjugate any potentially interfering glucuronidated metabolites.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 3 mL of methanol.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) with precursor and product ions specific for this compound-9-sulfate and its internal standard.
Visualizing the Process
To further clarify the experimental workflow and the relationship between different analytical approaches, the following diagrams are provided.
Conclusion
For the analysis of this compound-9-sulfate, LC-MS/MS stands out as the most powerful and appropriate analytical technique. Its high sensitivity and selectivity are essential for detecting the typically low concentrations of this metabolite in complex biological matrices. While alternative methods like GC-MS and HPLC-FLD are valuable for a range of analytes, they present significant challenges for a polar and thermally labile compound such as a sulfated nitro-PAH. As research into biomarkers of diesel exhaust exposure continues, the development and validation of robust LC-MS/MS methods will be crucial for advancing our understanding of the health risks associated with environmental pollutants. Researchers should be aware that the lack of a certified reference material for this compound-9-sulfate currently presents a challenge for absolute quantification and necessitates careful method validation.[4]
References
A Comparative Analysis of the Carcinogenic Potential of 3-Nitrofluoranthene and Benzo[a]pyrene
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the carcinogenic risks of two distinct polycyclic aromatic hydrocarbons.
This guide provides a detailed comparison of the carcinogenic potential of 3-Nitrofluoranthene (3-NF) and benzo[a]pyrene (BaP), two environmental contaminants of significant toxicological concern. While benzo[a]pyrene is a well-established and potent carcinogen, the carcinogenic profile of this compound is less defined. This document aims to bridge this knowledge gap by presenting a side-by-side evaluation based on available experimental data, metabolic activation pathways, and regulatory classifications.
Executive Summary
Benzo[a]pyrene (BaP) is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans. In contrast, this compound (3-NF) is classified as a Group 3 carcinogen , meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and a lack of data in humans[1][2]. Experimental data, primarily from animal studies, suggests that 3-NF possesses carcinogenic potential, albeit seemingly less potent than BaP under specific experimental conditions.
Quantitative Comparison of Carcinogenicity
The most direct comparative data on the carcinogenic potential of 3-NF and BaP comes from a study by Horikawa et al. (1991), which investigated their pulmonary carcinogenicity in F344 rats following intrapulmonary implantation.
| Compound | Dose (µg) | Number of Animals | Tumor Incidence | Tumor Incidence (%) |
| This compound | 1000 | 20 | 1 | 5%[3] |
| Benzo[a]pyrene | 200 | 9 | 4 | 44.4%[3] |
| 100 | 10 | 3 | 30%[3] | |
| 50 | 10 | 0 | 0%[3] | |
| Control | 0 | - | 0 | 0%[3] |
Table 1: Pulmonary Carcinogenicity of this compound and Benzo[a]pyrene in F344 Rats.[3]
The data clearly indicates that at the tested doses, benzo[a]pyrene is a more potent pulmonary carcinogen than this compound in this specific experimental model. BaP induced a significant number of lung tumors at doses as low as 100 µg, while 3-NF only induced a single tumor at a much higher dose of 1000 µg[3].
Other carcinogenicity studies on 3-NF have been conducted via different routes of administration, though direct comparative data with BaP is limited:
-
Subcutaneous Injection (Rats): Studies have shown that subcutaneous injection of 3-NF can induce tumor formation in rats[4].
-
Intraperitoneal Injection (Mice): Intraperitoneal injection of 3-NF in newborn mice has also been reported to be tumorigenic[4].
While these studies confirm the carcinogenic nature of 3-NF in animal models, the lack of parallel BaP data in these specific experimental setups makes a direct quantitative comparison of potency difficult.
Experimental Protocols
Pulmonary Carcinogenicity in F344 Rats (Horikawa et al., 1991)
-
Test Animals: Male F344/DuCrj rats.
-
Test Compounds: this compound and benzo[a]pyrene.
-
Vehicle: Beeswax:Tricaprylin (1:1).
-
Administration: A single intrapulmonary implantation of the test compound suspended in the vehicle.
-
Dose Levels:
-
This compound: 1000 µg.
-
Benzo[a]pyrene: 50 µg, 100 µg, and 200 µg.
-
-
Observation Period: 100 weeks.
-
Endpoint: Incidence of lung tumors, primarily squamous cell carcinomas[3].
Metabolic Activation Pathways
The carcinogenicity of both 3-NF and BaP is dependent on their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.
Benzo[a]pyrene Metabolic Activation
The primary pathway for BaP activation is the "diol epoxide" pathway. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1[5].
Metabolic activation pathway of Benzo[a]pyrene.
This compound Metabolic Activation
The metabolic activation of 3-NF is believed to proceed primarily through two main pathways: nitroreduction and ring oxidation. These pathways are catalyzed by a variety of enzymes, including cytochrome P450s and cytosolic reductases[6][7].
Metabolic activation pathways of this compound.
Conclusion
Based on the available evidence, benzo[a]pyrene is a significantly more potent carcinogen than this compound, particularly in inducing lung tumors in rats. This is reflected in their respective IARC classifications. The metabolic activation pathways of the two compounds also differ, with BaP's carcinogenicity being primarily driven by the formation of a diol epoxide, while 3-NF's activity is linked to nitroreduction and ring oxidation.
For researchers, scientists, and drug development professionals, this comparative guide underscores the importance of considering the specific chemical structure and metabolic fate when assessing the carcinogenic risk of polycyclic aromatic hydrocarbons. While 3-NF is currently classified as "not classifiable as to its carcinogenicity to humans," the positive results in animal studies warrant further investigation to fully elucidate its risk to human health. Future research should focus on conducting more comprehensive, comparative carcinogenicity studies of 3-NF across different species and routes of exposure to provide a more definitive assessment of its carcinogenic potential relative to well-established carcinogens like benzo[a]pyrene.
References
- 1. This compound | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, this compound and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
The Positional Isomerism of Nitrofluoranthene: A Decisive Factor in Mutagenic Potential
A comprehensive analysis of the structure-activity relationship of nitrofluoranthene isomers reveals a significant correlation between the position of the nitro functional group and the resulting mutagenic activity. This guide provides a comparative overview of the mutagenicity of various nitrofluoranthene isomers, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Nitrofluoranthenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are environmental contaminants of concern due to their demonstrated mutagenic and potential carcinogenic properties. The position of the nitro group on the fluoranthene backbone plays a critical role in determining the molecule's biological activity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of nitrofluoranthene isomers and their mutagenic potential.
Comparative Mutagenicity of Nitrofluoranthene Isomers
The mutagenic potency of nitrofluoranthene isomers is most commonly assessed using the Ames test, a bacterial reverse mutation assay. The test typically utilizes Salmonella typhimurium strains, such as TA98, which is sensitive to frameshift mutagens. The data presented below, collated from various studies, highlights the significant differences in mutagenicity among the isomers.
| Nitrofluoranthene Isomer | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference |
| 2-Nitrofluoranthene | TA98 | 433 | [1] |
| 3-Nitrofluoranthene | TA98 | ~1000 - 13,400 | [1][2] |
| 8-Nitrofluoranthene | TA98 | Data not consistently reported | [3] |
| 1,2-Dinitrofluoranthene | TA98 | Less potent than 1,3-DNF | [4] |
| 1,3-Dinitrofluoranthene | TA98 | More potent than 1,2-DNF | [4] |
Data Interpretation: The data clearly indicates that this compound is a significantly more potent mutagen than 2-nitrofluoranthene.[1][4] The mutagenicity of 8-nitrofluoranthene has been investigated, but consistent quantitative data in terms of revertants per nanomole is less readily available in the reviewed literature.[3] For dinitrofluoranthenes, the isomer with the nitro group in the 3-position (1,3-DNF) is more mutagenic than the isomer with nitro groups at the 1 and 2 positions.[4] This further underscores the critical influence of the substitution pattern on mutagenic activity.
Structure-Activity Relationship: The Critical Role of the Nitro Group Position
The observed differences in mutagenicity among nitrofluoranthene isomers can be attributed to several key structural and metabolic factors:
-
Metabolic Activation: Nitro-PAHs are not directly mutagenic but require metabolic activation to exert their genotoxic effects. This activation is a multi-step process initiated by the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine. This hydroxylamine can then be esterified (e.g., by O-acetylation) to form a highly reactive nitrenium ion that can bind to DNA, leading to mutations.[5][6]
-
Enzyme Specificity: The enzymes responsible for this activation, primarily nitroreductases and O-acetyltransferases, are present in the bacterial strains used in the Ames test.[2][4] The efficiency of these enzymes in metabolizing a particular nitrofluoranthene isomer is influenced by the position of the nitro group.
-
Planarity and DNA Intercalation: The position of the nitro group can affect the overall planarity of the molecule. While not extensively detailed for all nitrofluoranthene isomers in the available literature, for other nitro-PAHs, it has been shown that the orientation of the nitro group relative to the aromatic ring system can influence its reduction potential and, consequently, its mutagenicity. Isomers that can more readily form reactive metabolites capable of intercalating into the DNA helix and forming adducts are generally more mutagenic.[7][8][9] The higher mutagenicity of this compound suggests that its structure is more amenable to this metabolic activation and subsequent DNA interaction compared to other isomers.[4]
Experimental Protocols: The Ames Test for Nitroaromatic Compounds
The following is a detailed protocol for the bacterial reverse mutation assay (Ames test) adapted for testing the mutagenicity of nitroaromatic compounds like nitrofluoranthenes. This protocol is based on established methodologies and incorporates specific considerations for this class of chemicals.[10][11][12][13][14]
1. Materials and Reagents:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitution mutations). Strains deficient in specific nitroreductases (e.g., TA98NR) or O-acetyltransferases (e.g., TA98/1,8-DNP6) are recommended for mechanistic studies.[4]
-
Test Compounds: Nitrofluoranthene isomers dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Positive Controls:
-
Without S9 activation: 2-Nitrofluorene for TA98.
-
With S9 activation: 2-Aminoanthracene for both TA98 and TA100.
-
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
S9 Fraction: Liver post-mitochondrial fraction (S9) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 fraction provides the metabolic enzymes necessary to activate promutagens.
-
S9 Cofactor Mix: A solution containing NADP+ and glucose-6-phosphate to generate NADPH, which is required for the activity of many S9 enzymes.
-
Growth Media: Oxoid Nutrient Broth No. 2 for overnight cultures.
-
Minimal Glucose Agar Plates: Vogel-Bonner medium E supplemented with 2% glucose.
-
Top Agar: A solution of 0.6% agar and 0.5% NaCl, supplemented with a limited amount of L-histidine and D-biotin.
2. Experimental Procedure:
-
Pre-incubation Method: This method is often preferred for nitroarenes as it can enhance the detection of certain mutagens.
-
Prepare overnight cultures of the S. typhimurium strains at 37°C with shaking.
-
In sterile tubes, add the following in order:
-
0.1 mL of the bacterial culture.
-
0.05 mL of the test compound solution at various concentrations.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control plates.
-
References
- 1. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of the phenolic microsomal metabolites of this compound and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative mutagenicity of nitrofluoranthenes in Salmonella typhimurium TA98, TA98NR, and TA98/1,8DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The position of the nitro group affects the mutagenicity of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes - American Chemical Society [acs.digitellinc.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal of 3-Nitrofluoranthene: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Nitrofluoranthene (CAS No. 892-21-7), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Researchers, scientists, and drug development professionals must adhere to strict disposal protocols due to the compound's classification as a suspected mutagen. This guide outlines the necessary precautions, step-by-step disposal procedures, and waste management principles to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H341: Suspected of causing genetic defects.[1] Therefore, it must be handled as a hazardous substance, and all operations involving this compound should be conducted within a designated area, such as a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the solid form, to prevent inhalation of dust particles.
Quantitative Safety Data
While specific occupational exposure limits (PEL, TLV) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is crucial to handle it with the utmost care due to its mutagenic potential. The following table summarizes key safety and physical data:
| Parameter | Value | Source |
| GHS Hazard Statement | H341: Suspected of causing genetic defects | [1] |
| GHS Precautionary Statements | P203, P280, P318, P405, P501 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 157-159 °C | ChemicalBook |
| Solubility | Soluble in dichloromethane, acetone, and benzene. Soluble in warm ethanol and very soluble in diethyl ether. | ChemicalBook |
Disposal Procedures
The primary and recommended method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste disposal contractor. High-temperature incineration is an effective method for the complete destruction of nitro-PAHs. Studies have shown that incineration at 900°C with a 3-second residence time can achieve over 99% decomposition of these compounds.
For laboratory-scale quantities, chemical degradation using Advanced Oxidation Processes (AOPs) can be considered as a pre-treatment step to reduce the hazardous nature of the waste before collection by a certified disposal service. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants.
Experimental Protocol: Laboratory-Scale Chemical Degradation (Pre-treatment)
This protocol outlines a general procedure for the pre-treatment of small quantities of this compound waste using a Fenton-like reaction, a type of AOP. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Materials:
-
This compound waste (solid or dissolved in a suitable solvent)
-
30% Hydrogen Peroxide (H₂O₂)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) for neutralization
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Preparation: In a designated chemical fume hood, prepare the reaction vessel. If the this compound waste is solid, dissolve a small, known quantity in a minimal amount of a suitable solvent (e.g., acetone).
-
Acidification: Acidify the solution to a pH of 2.5-3.0 by slowly adding sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Initiation of Reaction: While stirring the solution, add a catalytic amount of iron(II) sulfate.
-
Addition of Oxidant: Slowly and carefully add 30% hydrogen peroxide to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for several hours at room temperature. The reaction time will depend on the concentration of the this compound.
-
Neutralization: After the reaction is complete, neutralize the solution by carefully adding a base such as sodium hydroxide or calcium hydroxide until the pH is between 6.0 and 8.0. This will precipitate the iron as iron hydroxide.
-
Separation: Allow the precipitate to settle. Decant the supernatant liquid.
-
Waste Collection: Both the supernatant and the precipitate should be collected as hazardous waste. Clearly label the waste containers with the contents and the "Hazardous Waste" designation.
-
Final Disposal: Arrange for the collection of the treated hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert personnel. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Do not use combustible materials like paper towels. Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect all decontamination materials as hazardous waste. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling 3-Nitrofluoranthene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 3-Nitrofluoranthene. Adherence to these guidelines is essential to mitigate the health risks associated with this suspected mutagen.
Hazard Assessment
This compound is classified as a suspected human germ cell mutagen (H341).[1] While the International Agency for Research on Cancer (IARC) places it in Group 3, "not classifiable as to its carcinogenicity to humans," it is known to increase the risk of neoplasms in animals and is considered a genotoxic agent that can cause breaks in chromosomes.[1] Therefore, it must be handled with extreme caution as a potential carcinogen.
Hazard Summary Table
| Hazard Classification | Description | GHS Code |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341 |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | - |
| Other Hazards | May cause irritation. Belongs to the class of Polycyclic Aromatic Hydrocarbons (PAHs). | - |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Requirements Table
| Body Part | Required PPE | Material/Standard |
| Hands | Double gloving | Inner Glove: Nitrile. Outer Glove: Butyl rubber gloves are recommended for handling nitro-compounds.[2] |
| Body | Disposable gown or lab coat with long sleeves and tight cuffs. An apron made of chemically resistant material should be worn over the gown. | Polyethylene-coated, disposable gowns are recommended.[3][4] |
| Eyes/Face | Safety goggles and a face shield. | Must be worn together to protect against splashes. |
| Respiratory | NIOSH-approved air-purifying respirator with particulate filters. | A fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is recommended, especially when handling the powder form or creating aerosols.[4][5] |
| Feet | Closed-toe shoes made of a non-porous material. | Shoe covers should be worn and disposed of as contaminated waste upon exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Detailed Steps:
-
Designate a Controlled Handling Area:
-
Clearly mark an area for handling this compound.
-
Access to this area should be restricted to authorized personnel only.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Assemble all Required PPE:
-
Before entering the designated area, ensure all necessary PPE is available and in good condition.
-
-
Prepare all Necessary Equipment and Reagents:
-
All equipment should be placed within the chemical fume hood or glove box before commencing work.
-
-
Don all Required PPE:
-
Put on PPE in the correct order: shoe covers, inner gloves, gown, apron, respirator, face shield/goggles, and outer gloves.
-
-
Handle this compound within a Certified Chemical Fume Hood or Glove Box:
-
To minimize inhalation exposure, all manipulations of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or a glove box.
-
-
Decontaminate all Non-Disposable Equipment After Use:
-
Wipe down all surfaces and equipment with a suitable decontaminating solution.
-
-
Segregate and Label all Contaminated Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Doff PPE in the Designated Area:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Outer gloves should be removed first.
-
-
Arrange for Professional Disposal of Hazardous Waste:
-
Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
Waste Disposal Table
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, shoe covers, contaminated labware) | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration by a licensed hazardous waste disposal contractor. |
| Liquid Waste (Solvents, reaction mixtures) | Labeled, sealed, and chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal contractor. Do not dispose of down the drain.[1] |
| Empty Containers | Original container. | Triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label and dispose of the container as regular laboratory glassware. |
| Sharps (Needles, contaminated glassware) | Labeled, puncture-proof sharps container. | Treat as hazardous chemical waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained and equipped to handle it, use an absorbent material to contain it. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
